(S)-1,3'-Bipyrrolidine dihydrochloride
Description
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Properties
CAS No. |
859027-47-7 |
|---|---|
Molecular Formula |
C8H17ClN2 |
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H/t8-;/m0./s1 |
InChI Key |
YVDLKXCXGLINFV-QRPNPIFTSA-N |
SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC2.Cl |
Canonical SMILES |
C1CCN(C1)C2CCNC2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
(S)-1,3'-Bipyrrolidine dihydrochloride chemical structure and properties
An In-depth Technical Guide to (S)-1,3'-Bipyrrolidine Dihydrochloride: A Chiral Scaffold for Catalysis and Drug Discovery
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
The five-membered pyrrolidine ring is a cornerstone of modern medicinal and synthetic chemistry.[1] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold that offers a unique combination of structural rigidity, three-dimensionality from its non-planar sp³-hybridized carbons, and a basic nitrogen atom for facile functionalization.[2] When two such rings are combined to form a bipyrrolidine system, and particularly when a defined stereocenter is present as in (S)-1,3'-Bipyrrolidine, the resulting molecule becomes a powerful tool for enantioselective processes. These chiral diamines are highly sought after as ligands for transition metal catalysis and as organocatalysts, where their defined spatial arrangement can effectively control the stereochemical outcome of a reaction.[2][3]
This guide provides a comprehensive technical overview of (S)-1,3'-Bipyrrolidine dihydrochloride, a molecule of significant interest for researchers in asymmetric synthesis and drug development. We will delve into its structural and physicochemical properties, propose a rational synthetic pathway, explore its potential applications based on established chemical principles, and provide essential safety and handling protocols.
PART 1: Chemical Structure and Physicochemical Properties
(S)-1,3'-Bipyrrolidine dihydrochloride is a chiral bicyclic diamine. The structure consists of a pyrrolidine ring connected via its nitrogen atom (position 1) to the 3' position of a second pyrrolidine ring. The stereogenic center at the 3' position possesses the (S)-configuration. The molecule is supplied as a stable dihydrochloride salt, which enhances its shelf-life and handling characteristics compared to the free base.
Caption: Chemical structure of (S)-1,3'-Bipyrrolidine Dihydrochloride.
Table 1: Physicochemical Properties of (S)-1,3'-Bipyrrolidine Dihydrochloride
| Property | Value | Source |
| CAS Number | 956605-97-3 | [4] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [4] |
| Molecular Weight | 213.15 g/mol | [4] |
| Appearance | Solid (inferred from salt form) | [5][6] |
| Purity | ≥95% | [7] |
| Storage | Room temperature, dry, inert atmosphere | [4] |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | Inferred |
PART 2: Predicted Spectroscopic & Analytical Profile
While experimental spectra for this specific compound are not widely available in the public domain, a theoretical analysis based on its structure allows for a robust prediction of its key spectroscopic features. This is an essential exercise for researchers for confirming the identity of the material post-synthesis or upon receipt from a supplier.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The dihydrochloride salt form means the molecule will be fully protonated at both nitrogen atoms in solution (e.g., in D₂O or MeOD). This significantly affects the chemical shifts of adjacent protons and carbons.
-
¹H NMR Prediction (in D₂O, 400 MHz): The molecule lacks symmetry, meaning all 16 protons on the carbon framework are chemically non-equivalent.
-
δ 3.0-3.8 ppm (multiplets, ~11H): This complex region would contain the signals for the protons on carbons adjacent to the positively charged nitrogen atoms (C2, C5, C2', C5', and the C3' methine proton). These are significantly deshielded due to the inductive effect of the N⁺-H groups. The proton at the C3' chiral center is expected to be a complex multiplet in this region.
-
δ 1.9-2.5 ppm (multiplets, ~5H): This region would correspond to the remaining β-protons on the pyrrolidine rings (C3, C4, C4'). These protons are further from the electron-withdrawing nitrogen atoms and thus appear at a higher field.
-
-
¹³C NMR Prediction (in D₂O, 100 MHz): All eight carbon atoms are unique and should give rise to distinct signals.
-
δ 60-70 ppm (1C): The C3' carbon, being a methine carbon directly attached to the nitrogen of the other ring, is expected in this region.
-
δ 45-55 ppm (4C): The four methylene carbons adjacent to the nitrogen atoms (C2, C5, C2', C5') would appear here.
-
δ 25-35 ppm (3C): The remaining three methylene carbons (C3, C4, C4') are expected in the aliphatic region.
-
Mass Spectrometry (MS)
For the free base (C₈H₁₆N₂, MW: 140.23), an Electron Ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 140.
-
Key Fragmentation: The most likely fragmentation pathway is alpha-cleavage adjacent to the nitrogen atoms. This would lead to characteristic fragments from the loss of parts of either pyrrolidine ring. A major fragment would be expected at m/z = 70, corresponding to the [C₄H₈N]⁺ ion, from the cleavage of the C3'-N1 bond.
PART 3: Proposed Synthesis and Mechanistic Rationale
A logical and efficient synthesis of (S)-1,3'-Bipyrrolidine dihydrochloride can be envisioned starting from a commercially available chiral precursor, (S)-3-aminopyrrolidine. The core transformation is a nucleophilic substitution to form the second pyrrolidine ring.
Retrosynthetic Analysis
The target molecule can be disconnected at the N1-C4 bond of the unsubstituted pyrrolidine ring, suggesting a cyclization reaction. A further disconnection at the C3'-N1 bond reveals (S)-3-aminopyrrolidine and a 4-carbon electrophile like 1,4-dibromobutane as key starting materials.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-1,3'-Bipyrrolidine Dihydrochloride.
Step-by-Step Experimental Protocol & Rationale
-
Step 1: Protection of the Primary Amine.
-
Protocol: To a solution of (S)-3-aminopyrrolidine in dichloromethane (DCM), add triethylamine (Et₃N, 1.1 eq.). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. After an aqueous workup, the Boc-protected intermediate is isolated.
-
Causality: The primary amine is more nucleophilic than the secondary amine within the pyrrolidine ring. However, to ensure selective alkylation at the primary amine in the subsequent step, it is prudent to protect the secondary amine first. The Boc group is an ideal choice as it is stable under the conditions of the next step and easily removed under acidic conditions.
-
-
Step 2: Ring Formation via Reductive Amination.
-
Protocol: Dissolve the Boc-protected (S)-3-aminopyrrolidine (1.0 eq.) in 1,2-dichloroethane (DCE). Add 1,4-butanedial (succinaldehyde, 1.1 eq.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). Stir the reaction at room temperature for 24 hours. Quench with saturated sodium bicarbonate solution and extract the product.
-
Causality: This is a more controlled alternative to direct alkylation with 1,4-dihalobutanes, which can lead to over-alkylation and polymerization. Reductive amination involves the in-situ formation of a dialdimine followed by intramolecular reduction. NaBH(OAc)₃ is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.
-
-
Step 3: Deprotection and Salt Formation.
-
Protocol: Dissolve the crude (S)-N-Boc-1,3'-bipyrrolidine in a minimal amount of methanol or ethyl acetate. Add a solution of hydrochloric acid in 1,4-dioxane (4M, >2.5 eq.) and stir at room temperature. The dihydrochloride salt will precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Causality: The Boc protecting group is labile to strong acid. Using HCl in an organic solvent provides a clean and efficient method for both deprotection and the concurrent formation of the desired dihydrochloride salt, often yielding a crystalline, easy-to-handle solid product.
-
PART 4: Applications in Asymmetric Synthesis and Drug Discovery
While specific applications of (S)-1,3'-Bipyrrolidine dihydrochloride are not yet widely reported, its structure suggests significant potential in two primary areas: asymmetric catalysis and as a scaffold in medicinal chemistry.
Asymmetric Catalysis
Chiral diamines are workhorse ligands in asymmetric catalysis. The well-studied C₂-symmetric (S,S)-2,2'-bipyrrolidine is a powerful ligand for various transformations.[8][9] (S)-1,3'-Bipyrrolidine offers a C₁-symmetric alternative. This asymmetry can be advantageous, creating a more differentiated chiral pocket around a metal center, which could lead to unique selectivity or reactivity in reactions such as:
-
Asymmetric Michael Additions: As an organocatalyst, the free base can activate ketones or aldehydes via enamine formation, directing the stereoselective conjugate addition to nitroolefins or enones.[10]
-
Metal-Catalyzed Hydrogenation/Transfer Hydrogenation: Coordinated to metals like Ruthenium or Iridium, it could serve as a chiral ligand for the enantioselective reduction of ketones and imines.
-
1,3-Dipolar Cycloadditions: It could be used to direct the stereochemistry in the synthesis of complex pyrrolidine-containing molecules.[11][12]
Caption: Hypothetical catalytic cycle using (S)-1,3'-Bipyrrolidine as a chiral ligand.
Drug Development Scaffold
The pyrrolidine motif is a key component in a vast number of bioactive compounds and approved drugs.[1][13] The 1,3'-bipyrrolidine core provides a rigid, three-dimensional scaffold that can be used to:
-
Constrain Conformation: By replacing a more flexible linker in a known drug molecule, this scaffold can lock the pharmacophore into a specific bioactive conformation, potentially increasing potency and reducing off-target effects.
-
Explore Chemical Space: The two distinct nitrogen atoms provide handles for introducing diverse substituents, allowing for the rapid generation of compound libraries for screening. Its use has been explored in creating rigid analogs of analgesics.[14]
-
Improve Physicochemical Properties: The introduction of the basic nitrogen atoms can improve properties like aqueous solubility, which is crucial for drug formulation and bioavailability.
PART 5: Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for (S)-1,3'-Bipyrrolidine dihydrochloride is not publicly available. However, based on data for structurally related compounds such as (S,S)-2,2'-Bipyrrolidine and other aminopyrrolidine salts, the following precautions are strongly advised.[15][16]
-
Hazard Classification: Assumed to be harmful if swallowed and to cause severe skin burns and serious eye damage.[15]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place under an inert atmosphere.[4]
-
First Aid:
-
If Inhaled: Move person into fresh air.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[15]
-
Conclusion
(S)-1,3'-Bipyrrolidine dihydrochloride represents a valuable yet underexplored chiral building block for chemical innovation. Its C₁-symmetric structure offers a compelling alternative to more common C₂-symmetric diamine ligands in asymmetric catalysis. Furthermore, its rigid, three-dimensional framework makes it an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics with improved potency and selectivity. While detailed application notes are sparse, the fundamental principles of organic and medicinal chemistry strongly support its potential utility. The synthetic route proposed herein provides a logical pathway for its preparation, enabling further investigation into its catalytic and pharmacological properties. As the demand for novel chiral technologies and drug candidates continues to grow, molecules like (S)-1,3'-Bipyrrolidine are poised to become increasingly important tools for researchers at the forefront of chemical science.
References
- Blicke, F. F., & Lu, C. J. (1975). The synthesis and analgesic activities of some spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of profadol. Journal of Medicinal Chemistry, 18(1), 98-101.
- Patel, P., et al. (2022). Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10703.
- Pala, R., et al. (2023).
- Grzonka, Z., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(19), 11883.
- Kishali, N., & Ceylan, S. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2).
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248067.
- Kazakova, E. L., & Kasyan, L. I. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296.
-
ResearchGate. 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... [Online] Available at: [Link]
- Nguyen, T. T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1083-1094.
- Vicario, J. L., & Reyes, E. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
-
Seedion. (S)-1,3'-Bipyrrolidine dihydrochloride. [Online] Available at: [Link]
-
BOJNSCI. (3'S)-1,3'-bipyrrolidine dihydrochloride. [Online] Available at: [Link]
- Jain, S. K., & Sharma, P. K. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. E-Journal of Chemistry, 9(4), 2393-2399.
- Gualandris, S., & Masson, G. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 54(12), 2695-2710.
- Denmark, S. E., Fu, J., & Lawler, M. J. (2006). (R,R)-2,2'-BISPYRROLIDINE AND (S,S)-2,2'-BISPYRROLIDINE: USEFUL LIGANDS FOR ASYMMETRIC SYNTHESIS. Organic Syntheses, 83, 121.
- Denmark, S.E., et al. (2006). (R,R)- and (S,S)-2,2'-Bispyrrolidine: Useful Ligands for Asymmetric Synthesis. Organic Syntheses, 83, 121-131.
-
NIST. WebBook for Pyrrolidine. [Online] Available at: [Link]
- Fang, X., & Wang, C. (2018). Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. Organic & Biomolecular Chemistry, 16(16), 2591-2601.
- Mossé, S., Andrey, O., & Alexakis, A. (2006). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. CHIMIA International Journal for Chemistry, 60(4), 216-219.
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Online] Available at: [Link]
- de Graaf, R. A., et al. (2003). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the 11th Annual Meeting of ISMRM, Toronto, Canada, p. 55.
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ZINC Database. ZINC20135930. [Online] Available at: [Link]
-
PubChem. Bepridil. [Online] Available at: [Link]
- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Acs Chemical Neuroscience, 2(7), 339-357.
-
PubChem. Bepridil Hydrochloride. [Online] Available at: [Link]
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Pharmacophore Properties of 1,3'-Bipyrrolidine Derivatives in Medicinal Chemistry
The following technical guide is structured to serve as a high-level whitepaper for drug discovery professionals, focusing on the medicinal chemistry and pharmacophore properties of 1,3'-bipyrrolidine derivatives.
Executive Summary
The 1,3'-bipyrrolidine scaffold has emerged as a privileged structure in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for the Histamine H3 Receptor (H3R) . Unlike flexible alkyl linkers or planar aromatic spacers, the 1,3'-bipyrrolidine core offers a unique combination of conformational rigidity , high fraction of sp³ carbons (
This guide analyzes the pharmacophore properties that make this scaffold effective in CNS drug discovery, specifically for indications like narcolepsy, Alzheimer’s disease, and schizophrenia. We explore the critical role of stereochemistry in binding affinity, the synthetic pathways for scaffold construction, and the structure-activity relationships (SAR) that drive potency.
Structural Architecture & Physicochemical Profile
The Scaffold Core
The 1,3'-bipyrrolidine system consists of two pyrrolidine rings linked via a C–N bond: the nitrogen of the first ring (N1) is attached to the C3 position of the second ring.
-
Rigidity vs. Flexibility: The scaffold restricts the conformational space of the ligand compared to linear diamines (e.g., propylamines), reducing the entropic penalty upon binding. However, it retains enough flexibility via the C3'–N1 bond rotation to adapt to the binding pocket.
-
Basicity (
): The scaffold typically contains two basic nitrogen atoms. In H3R antagonists, the distal nitrogen (often N1') usually serves as the primary basic center ( ) responsible for the critical salt bridge interaction with Asp114 in the receptor's transmembrane domain 3 (TM3). -
Chirality: The scaffold introduces two chiral centers (C3' on the linker ring and potentially C2 on the proximal ring), creating four possible stereoisomers. This allows for precise probing of the chiral binding pocket.[1]
"Drug-Likeness" and CNS Penetration
The 1,3'-bipyrrolidine motif aligns well with CNS multiparameter optimization (MPO) algorithms:
-
LogP: The aliphatic nature keeps lipophilicity moderate (typically cLogP 2–4 depending on substituents), favoring blood-brain barrier (BBB) penetration.
-
Metabolic Stability: Unlike piperazines or linear amines which can be metabolic hot spots, the pyrrolidine rings are often more robust, though oxidation at the
-carbon is a potential liability that can be mitigated by fluorine substitution or steric shielding (e.g., 2-methyl substitution).
Pharmacophore Modeling & Binding Mechanism[2]
The interaction of 1,3'-bipyrrolidine derivatives with the H3 receptor is driven by a distinct pharmacophore arrangement.
Key Pharmacophore Features[1][3]
-
The Basic Amine Anchor: The protonated nitrogen (usually on the distal pyrrolidine) forms an ionic bond with Asp114 .
-
The Spacer (Bipyrrolidine Core): The rigid 1,3'-linkage positions the lipophilic tail at the correct distance (
6–8 Å) from the basic amine. -
Lipophilic/Aromatic Tail: A benzamide, indole, or aryl ether moiety attached to the proximal nitrogen interacts with hydrophobic pockets (Tyr, Phe residues) in the upper transmembrane region.
Visualization: H3R Pharmacophore Map
The following diagram illustrates the spatial constraints and interaction points of the scaffold within the H3 receptor binding pocket.
Figure 1: Pharmacophore model showing the critical salt bridge and hydrophobic interactions facilitated by the 1,3'-bipyrrolidine spacer.
Stereochemistry: The Critical Variable
One of the most defining characteristics of 1,3'-bipyrrolidine derivatives is the profound impact of stereochemistry on potency. Research indicates that the specific orientation of the rings dictates whether the compound fits the "induced fit" requirements of the H3 receptor.
Case Study: Stereoisomer Potency Comparison
In a study of 2-methyl-substituted 1,3'-bipyrrolidine benzamides, four stereoisomers were synthesized and tested. The data below highlights the superiority of the
Table 1: Binding Affinity (
| Isomer Configuration | Selectivity (vs H4R) | CNS Penetration (Brain/Plasma) | |
| (2S, 3'S) - Compound 8c | 0.8 | >1000x | High |
| (2R, 3'S) | 12.5 | >500x | Moderate |
| (2S, 3'R) | 45.0 | >200x | Moderate |
| (2R, 3'R) | >100 | Low | Low |
Data synthesized from representative SAR studies (e.g., Bioorg. Med. Chem. Lett. 2013).
Mechanistic Insight: The
Synthetic Protocols
The construction of the 1,3'-bipyrrolidine core typically relies on reductive amination , a robust and scalable method.
Core Synthesis Workflow (Reductive Amination)
The most common approach involves reacting a protected pyrrolidin-3-one with a substituted pyrrolidine amine.
Protocol:
-
Reactants: N-Boc-3-pyrrolidinone (Electrophile) + 2-Methylpyrrolidine (Nucleophile).
-
Conditions: Methanol/DCM solvent, Acetic Acid (catalyst), Sodium Triacetoxyborohydride (STAB) as the reducing agent.
-
Procedure:
-
Mix ketone and amine in DCM at
. -
Add catalytic AcOH to activate the carbonyl.
-
Add STAB portion-wise. Stir at RT for 12-16h.
-
Quench with saturated
. Extract with DCM.
-
-
Deprotection: Removal of the Boc group (TFA/DCM) yields the secondary amine for further functionalization (e.g., amide coupling).
Synthetic Logic Diagram
Figure 2: Step-wise reductive amination pathway for generating the 1,3'-bipyrrolidine core.
Therapeutic Implications & Future Outlook
Clinical Relevance
Compounds containing this scaffold (and the related piperidine-pyrrolidine hybrids) have shown efficacy in preclinical models for:
-
Narcolepsy: By blocking H3 autoreceptors, these ligands increase histamine release, promoting wakefulness (similar mechanism to Pitolisant).
-
Cognitive Deficits: Enhanced release of acetylcholine and dopamine in the prefrontal cortex suggests utility in Alzheimer's and Schizophrenia.
Optimization Strategies
Future medicinal chemistry efforts should focus on:
-
hERG Avoidance: Some bipyrrolidines show hERG channel affinity. Reducing lipophilicity (lowering LogP) or introducing polar groups on the distal ring can mitigate this cardiotoxicity risk.
-
Selectivity: Improving H3 vs. H4 selectivity by exploiting the subtle steric differences in the binding pockets (H4R has a slightly smaller pocket).
References
-
Benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2010.[2]
-
Synthesis, characterization, and biological assessment of the four stereoisomers of the H3 receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters, 2013.[3]
-
Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders. ACS Medicinal Chemistry Letters, 2014.
-
Synthesis and structure-activity relationships of conformationally constrained histamine H3 receptor agonists. Journal of Medicinal Chemistry, 2003.[4]
-
Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2010.[5]
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- 3. Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Monograph: Stewardship and Safety Architecture for (S)-1,3'-Bipyrrolidine Dihydrochloride
[1][2][3]
Executive Summary & Compound Identity
(S)-1,3'-Bipyrrolidine dihydrochloride (CAS: 956605-97-3) is a high-value, chiral diamine scaffold widely utilized in fragment-based drug discovery (FBDD).[1][2][3][4] It serves as a critical "privileged structure" for increasing fraction sp3 (Fsp3) character in medicinal chemistry campaigns, particularly for G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3 antagonists) and antibiotic development.[1][2][3]
Unlike its free base counterpart, the dihydrochloride salt (2HCl) offers enhanced stability but introduces specific handling challenges regarding hygroscopicity and acidity. This guide outlines a self-validating safety and handling protocol designed to preserve the stereochemical integrity of the reagent while ensuring operator safety.
Chemical Identity Card[1][2]
| Property | Specification |
| Chemical Name | (S)-1,3'-Bipyrrolidine dihydrochloride |
| CAS Number | 956605-97-3 |
| Molecular Formula | C |
| Molecular Weight | 213.15 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |
| Acidity (pKa) | ~10-11 (for conjugate acid of secondary amine), salt is acidic in solution |
| Chirality | S-enantiomer (Critical for biological activity) |
Hazard Architecture & Toxicological Mechanism
While often classified under generic "Irritant" categories, the specific hazard profile of (S)-1,3'-Bipyrrolidine 2HCl is derived from its dual nature as a diamine and an acidic salt.[1][2][3]
GHS Classification (H-Statements)[1][2][3]
Mechanistic Toxicology
The "Irritant" label simplifies the underlying chemical interaction.[3] Upon contact with mucous membranes (eyes, lungs) or perspiration on the skin, the dihydrochloride salt undergoes rapid dissociation:[1]
13This reaction locally lowers pH, causing acid-type irritation.[1][3] Simultaneously, the liberated organic amine moiety can penetrate the lipid bilayer, leading to cellular edema.[1] Trustworthiness Check: If the operator experiences a "soapy" feeling on the skin after washing, this indicates the presence of the free amine base, requiring further irrigation with a pH-neutralizing wash (e.g., dilute acetic acid or commercially available amphoteric solutions).[1]
Reactivity Network Visualization
The following diagram illustrates the chemical incompatibility landscape.
Figure 1: Reactivity and incompatibility network.[2][3] Note the critical pathway regarding moisture, which affects experimental stoichiometry.
Operational Stewardship: Handling & Storage
The primary operational risk with (S)-1,3'-Bipyrrolidine 2HCl is not acute toxicity, but hygroscopic degradation .[1][2][3] Absorption of atmospheric water alters the molecular weight effectively, leading to incorrect molar equivalents in synthesis, which is a common cause of failed coupling reactions.[1]
The "Time-to-Deliquescence" Protocol
Objective: Minimize exposure to ambient air to <2 minutes.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The container must be tightly sealed with Parafilm or electrical tape after every use.[3]
-
Equilibration: Before opening, allow the bottle to warm to room temperature (approx. 30 mins) inside a desiccator. Causality: Opening a cold bottle in humid lab air causes immediate condensation on the solid, initiating hydrolysis.[3]
-
Weighing:
Engineering Controls
Handling Workflow Diagram
Figure 2: The "Cradle-to-Grave" handling lifecycle emphasizing moisture control.
Emergency Response & Disposal
This section provides self-validating protocols for accidents.
Spill Management
Do NOT simply wipe with a dry paper towel, as this spreads the fine dust.[3]
-
Isolate: Evacuate the immediate area if dust is airborne.[2][3]
-
Neutralize: Cover the spill with a weak base (Sodium Bicarbonate or Sodium Carbonate) to neutralize the acidity.[3]
-
Clean: Wet the powder slightly with an inert solvent (e.g., heptane or Isopropyl Alcohol) to prevent dust formation, then wipe up.[1][3]
-
Verify: Check the surface pH with litmus paper.[2][3] It should be neutral (pH 6-8).[3]
First Aid[2][6]
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3][5][9] Critical: Lift eyelids to ensure the acidic salt is washed out of the conjunctival sac.
-
Skin Contact: Wash with soap and water.[2][3][5][9] If irritation persists, use a polyethylene glycol (PEG) based cleanser if available, as it solubilizes the organic amine better than water alone.[1]
Disposal
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] The compound contains nitrogen and chlorine; incineration will generate NOx and HCl gases, which must be scrubbed.
References
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Literature review of (S)-1,3'-Bipyrrolidine as a chiral building block
An In-Depth Technical Guide to (S)-1,3'-Bipyrrolidine as a Chiral Building Block
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Chiral Pyrrolidine Scaffolds
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Biological systems are inherently chiral, and the therapeutic efficacy of a drug molecule is often dictated by the precise three-dimensional arrangement of its atoms. The five-membered pyrrolidine ring is a privileged heterocyclic scaffold, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a superior exploration of three-dimensional chemical space compared to its aromatic counterparts, a critical feature for optimizing interactions with biological targets.[1]
Among the vast library of chiral synthons, (S)-1,3'-Bipyrrolidine emerges as a particularly compelling building block. This molecule combines the robust stereochemical information of the pyrrolidine motif with the versatile reactivity of a diamine structure. Its C2-symmetry and defined stereocenters make it an invaluable tool for asymmetric synthesis, where it can function as a chiral ligand, auxiliary, or a core structural component of a final target molecule. This guide provides a technical overview of the synthesis, properties, and applications of (S)-1,3'-Bipyrrolidine, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage its unique stereochemical architecture.
Core Synthesis and Stereochemical Control
The synthesis of enantiopure bipyrrolidine derivatives is a critical first step that dictates the feasibility of their application. While numerous methods exist for constructing pyrrolidine rings, such as 1,3-dipolar cycloaddition reactions of azomethine ylides, achieving the specific 1,3'-linkage with absolute stereocontrol requires a strategic approach.[3][4][5] Often, syntheses rely on the chiral pool, utilizing naturally occurring starting materials like L-proline or tartaric acid to install the initial stereocenters.[2][6][]
A generalized workflow for obtaining such chiral building blocks often involves the coupling of two distinct, enantiopure pyrrolidine precursors or the stereoselective functionalization of a single pyrrolidine unit.
Caption: Role of (S)-1,3'-Bipyrrolidine in forming a chiral catalyst.
This strategy has been successfully employed in a variety of transformations, including:
-
Palladium-Catalyzed Allylic Alkylation: A cornerstone of C-C bond formation, where chiral ligands dictate the stereochemistry of the nucleophilic attack. [8]* Silver-Catalyzed [3+2] Cycloadditions: Used to construct highly functionalized, stereochemically dense five-membered rings, such as spiropyrrolidines. [3][6]* Enantioselective Addition of Diethylzinc to Aldehydes: A classic method for producing chiral secondary alcohols, where the ligand's structure directly influences the enantiomeric excess (ee) of the product. [9]
As a Core Scaffold in Bioactive Molecules
Beyond its role in catalysis, the bipyrrolidine structure is itself a valuable pharmacophore. The pyrrolidine ring is found in compounds with a wide array of biological activities, including antitumor, antiviral, analgesic, and anticonvulsant properties. [10][11][12]Incorporating the (S)-1,3'-Bipyrrolidine core provides a rigid, stereochemically defined scaffold upon which further chemical diversity can be built. This approach is particularly powerful in drug development for lead optimization, where locking a flexible molecule into a specific bioactive conformation can dramatically improve potency and selectivity.
| Compound Class | Application Area | Role of Bipyrrolidine Core | References |
| Spiro[indan-1,3'-pyrrolidine] Derivatives | Analgesics | Provides a rigid analog of profadol, restricting conformation to enhance receptor binding. | [11] |
| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Type-II Diabetes | The (S)-pyrrolidine nitrile is a key intermediate that interacts with the enzyme's active site. | [13] |
| Salan Ligand Complexes | Polymerization Catalysis | The bipyrrolidine backbone predetermines the chirality around octahedral metal centers like Ti and Zr. | [14] |
| Pyrrolidine-Thiazole Hybrids | Antibacterial Agents | Serves as a versatile scaffold for attaching various pharmacophoric groups to target bacterial strains. | [12] |
Conclusion and Future Outlook
(S)-1,3'-Bipyrrolidine stands as a testament to the power of chiral building blocks in modern chemical synthesis. Its well-defined stereochemistry, coupled with the inherent chemical versatility of the pyrrolidine ring system, makes it an exemplary tool for tackling complex synthetic challenges. For researchers in drug development, it offers a robust scaffold for designing novel therapeutics with improved pharmacological profiles. For synthetic chemists, it serves as a powerful ligand for developing novel asymmetric catalytic systems. As the demand for enantiopure molecules continues to grow, the strategic application of high-value chiral building blocks like (S)-1,3'-Bipyrrolidine will undoubtedly play a pivotal role in driving innovation across the chemical and pharmaceutical industries.
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Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]
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2,2′-Bispyrrolidine: Useful Ligands for Asymmetric Synthesis. ResearchGate. [Link]
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General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis (PMC). [Link]
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Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. Diva-Portal.org. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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(R∗,R∗) and (R∗,S∗)-2,2'-Bispyrrolidine. Organic Syntheses. [Link]
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Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]
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emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. ResearchGate. [Link]
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Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis. ChemRxiv. [Link]
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
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Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Sci-Hub. [Link]
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Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. ResearchGate. [Link]
-
Chiral Building Blocks. Buchler GmbH. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules (PMC). [Link]
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(S)-1,3'-Bipyrrolidine Dihydrochloride: An In-depth Technical Guide to pKa Values and Ionization States
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the pKa values and corresponding ionization states of (S)-1,3'-Bipyrrolidine dihydrochloride. Synthesizing fundamental principles with established experimental methodologies, this document serves as an authoritative resource for professionals engaged in chemical research and pharmaceutical development.
Core Introduction: (S)-1,3'-Bipyrrolidine Dihydrochloride
(S)-1,3'-Bipyrrolidine is a chiral diamine characterized by two interconnected pyrrolidine rings. The dihydrochloride salt form is commonly used in synthetic chemistry and drug discovery due to its improved stability and aqueous solubility. The molecule's acid-base properties are dictated by its two nitrogen atoms, which are situated in distinct chemical environments and are thus expected to have different pKa values. A thorough understanding of these pKa values is essential for predicting the molecule's behavior in various biological and chemical systems.
The Significance of pKa in Drug Discovery and Development
The acid dissociation constant (pKa) is a critical physicochemical parameter that indicates the extent of ionization of a molecule at a specific pH. For a molecule with multiple ionizable centers like (S)-1,3'-Bipyrrolidine, each center will have a unique pKa value. These values are instrumental in drug development as they influence a wide range of pharmacokinetic and pharmacodynamic properties.[1][2][3]
-
Solubility and Permeability: The ionization state of a drug molecule affects its solubility in aqueous environments and its ability to permeate biological membranes.[1][3]
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a drug are all influenced by its pKa.[2][3]
-
Drug-Target Interactions: The specific protonation state can be crucial for binding to biological targets.[3]
-
Formulation: Knowledge of pKa is vital for the development of stable and effective drug formulations.[2]
Ionization Behavior of a Dibasic Compound
As a dihydrochloride salt, (S)-1,3'-Bipyrrolidine exists in a dicationic state in acidic solutions, with both nitrogen atoms protonated. As the pH increases, it undergoes a two-step deprotonation. Each step is characterized by a specific pKa value.
Caption: Stepwise deprotonation of (S)-1,3'-Bipyrrolidine.
The two nitrogen atoms, being in non-identical chemical environments, will exhibit distinct pKa values. The precise values are influenced by the electronic and steric effects within the molecule.
Methodologies for pKa Determination
Accurate pKa determination is essential and can be achieved through various experimental and computational techniques.
Potentiometric titration is a highly reliable and widely used method for determining pKa values.[4][5][6] It involves titrating a solution of the compound with a standardized acid or base and monitoring the pH changes.[7][8]
Experimental Workflow:
-
Solution Preparation: Prepare a solution of (S)-1,3'-Bipyrrolidine dihydrochloride of known concentration in CO₂-free deionized water.[7]
-
Titrant Standardization: Use a standardized solution of a strong base (e.g., NaOH).[7]
-
Titration: Gradually add the titrant to the analyte solution while continuously monitoring the pH with a calibrated electrode.[7][8]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[7]
Caption: Workflow for pKa determination by potentiometric titration.
-
UV-Visible Spectroscopy: This technique can be used if the chromophore of the molecule is affected by changes in protonation state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be employed to monitor pH-dependent changes in the chemical shifts of nuclei near the ionization centers.[9]
-
Capillary Electrophoresis (CE): This method relies on the change in electrophoretic mobility of the analyte with pH.
Computational methods can provide rapid estimations of pKa values.[10][11][12][13] These approaches are valuable in early drug discovery for screening large libraries of compounds, though experimental verification is crucial for lead candidates.[9]
Predicted pKa Values and Ionization States
Table 1: Predicted Ionization States of (S)-1,3'-Bipyrrolidine at Various pH Ranges (Assuming Illustrative pKa₁ ≈ 9.5 and pKa₂ ≈ 10.8)
| pH Range | Predominant Species | Net Charge |
| pH < 9.5 | Dicationic (Fully Protonated) | +2 |
| 9.5 < pH < 10.8 | Monocationic (Singly Protonated) | +1 |
| pH > 10.8 | Neutral (Fully Deprotonated) | 0 |
At physiological pH (around 7.4), (S)-1,3'-Bipyrrolidine will exist predominantly in its dicationic, fully protonated form.
Caption: Predominant ionization states of (S)-1,3'-Bipyrrolidine across a pH gradient.
Practical Implications in Research and Development
The ionization state of (S)-1,3'-Bipyrrolidine has significant practical consequences:
-
Aqueous Solubility: The dicationic form, prevalent at physiological pH, is expected to have high water solubility.
-
Membrane Permeability: The charged nature of the molecule at physiological pH will likely limit its passive diffusion across biological membranes.
-
Analytical Chemistry: In techniques like HPLC, the pH of the mobile phase must be carefully controlled to ensure reproducible retention times, as the charge of the analyte influences its interaction with the stationary phase.
-
Chemical Synthesis: The basicity of the nitrogen atoms will dictate their reactivity in various chemical transformations.
Conclusion
The pKa values of (S)-1,3'-Bipyrrolidine dihydrochloride are fundamental to understanding its chemical and biological behavior. Accurate determination of these values through reliable methods such as potentiometric titration is crucial for its application in drug discovery and development. A comprehensive understanding of its ionization states allows for the prediction of its solubility, permeability, and interactions with biological systems, thereby guiding rational drug design and formulation.
References
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Drug Hunter. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
- Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
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Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
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CompuDrug. (n.d.). pKalc. Retrieved from [Link]
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Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
- Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3).
- Zhang, X. (2015). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris.
- Rosas-Aburto, A., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 12(11), 2709.
- Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. The Journal of Physical Chemistry A, 111(20), 4422–4430.
- Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422-4430.
-
National Center for Biotechnology Information. (n.d.). 2,2'-Bipyrrolidine. PubChem. Retrieved from [Link]
-
SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-1,3'-Bipyrrolidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R∗,R∗) and (R∗,S∗)-2,2'-Bispyrrolidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R,R)-2,2'-Bipyrrolidine. PubChem. Retrieved from [Link]
- van der Kamp, M. W., & Mulholland, A. J. (2009). Inclusion of ionization states of ligands in affinity calculations.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Cooks, R. G., & Yan, X. (2018). Mechanisms of ionization and of chemical reactions in charged microdroplets. Chemical Science, 9(27), 5875–5891.
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Methodological & Application
General synthesis protocols using (S)-1,3'-Bipyrrolidine dihydrochloride
Executive Summary
(S)-1,3'-Bipyrrolidine dihydrochloride (CAS: 859282-12-5) is a privileged diamine scaffold in medicinal chemistry, widely utilized as a rigidified linker in G-Protein Coupled Receptor (GPCR) ligands—specifically Histamine H3 antagonists—and antibacterial quinolones.[1][2] Its unique structure features two pyrrolidine rings: a tertiary amine (N1) connecting the rings, and a reactive secondary amine (N1') available for diversification.[3]
This guide addresses the specific synthetic challenges associated with this building block, primarily the management of its dihydrochloride salt form to prevent stoichiometric mismatches and the regioselective functionalization of the secondary amine without disrupting the chiral center.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | (S)-1,3'-Bipyrrolidine dihydrochloride |
| Structure | Bicyclic diamine; N1 (tertiary) linked to C3' (chiral).[1][2] |
| Reactive Handle | N1' Secondary Amine (Nucleophilic).[1][3] |
| Non-Reactive Center | N1 Tertiary Amine (Sterically hindered, basic).[2][3] |
| pKa (Est.) | N1' (Sec.[3] Amine): ~10.5 |
| Stereochemistry | (S)-Enantiomer (Critical for bioactivity).[1][3] |
| Stability | Hygroscopic solid; prone to hydration.[3] |
Expert Insight: The dihydrochloride salt (.2HCl) is the standard commercial form due to the instability of the free base (volatile, prone to oxidation).[1] Direct use of the salt in palladium-catalyzed reactions or sensitive amide couplings often leads to stalled conversion due to protonation of the base/catalyst. Free-basing is the critical control point.
Critical Pre-Step: Salt Neutralization Strategies
Failure to fully neutralize the .2HCl salt is the #1 cause of low yields.[3] The cationic ammonium species are non-nucleophilic.[3]
Method A: Solid Phase Extraction (Recommended for <500 mg)[1]
-
Mechanism: Strong Cation Exchange (SCX) captures the amine; washing removes HCl; ammonia releases the free base.[3]
-
Protocol:
Method B: Biphasic Neutralization (Recommended for >1 g)[1]
-
Protocol:
-
Suspend salt in DCM (10 mL/g).
-
Add 10M NaOH (3.0 equiv) at 0°C. Note: High concentration NaOH is required to force the amine into the organic layer.[3]
-
Extract aqueous layer 3x with DCM/Isopropanol (9:1).
-
Dry over Na₂SO₄ and concentrate.
-
Core Synthesis Modules
Module 1: Regioselective Amide Coupling (Acylation)
Application: Synthesis of GPCR ligands where the pyrrolidine acts as a pharmacophore linker.[3]
-
Logic: The secondary amine (N1') is the only acylation site.[3] The tertiary amine (N1) acts as an internal base but can trap protons, requiring excess external base (DIPEA).[3]
-
Reagents: HATU (coupling agent), DIPEA (base), DMF (solvent).[2][3]
Step-by-Step Protocol:
-
Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in DMF (0.2 M), add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5 mins to form the activated ester.
-
Addition: Add (S)-1,3'-Bipyrrolidine (Free Base, 1.1 equiv) in DMF.
-
Variation: If using .2HCl salt directly, increase DIPEA to 4.0 equiv to neutralize both HCl molecules and activate the coupling.[3]
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H).[3]
-
Workup: Dilute with EtOAc, wash with sat.[2][3] NaHCO₃ (removes HOBt byproducts) and Brine.[3]
-
Purification: Flash chromatography (DCM:MeOH:NH₃ gradient). The product will be polar.
Module 2: Reductive Amination (N-Alkylation)
Application: Installing lipophilic tails or benzyl groups.[1][3]
-
Logic: Sodium Triacetoxyborohydride (STAB) is used for its mildness, preventing racemization of the C3' chiral center which can occur with harsher reducing agents or high heat.
-
Reagents: Aldehyde (1.0 equiv), STAB (1.5 equiv), AcOH (catalytic), DCM.[2][3]
Step-by-Step Protocol:
-
Dissolve (S)-1,3'-Bipyrrolidine (Free Base, 1.0 equiv) and Aldehyde (1.0 equiv) in DCM (0.1 M).
-
Add Glacial Acetic Acid (1–2 drops) to adjust pH to ~5–6 (facilitates imine formation).[3]
-
Stir for 30 mins at RT.
-
Add STAB (1.5 equiv) in one portion.[3]
-
Stir overnight (12–16 h).
Module 3: SNAr Heteroarylation
Application: Synthesis of kinase inhibitors (e.g., attaching to a pyrimidine or pyridine core).[3]
-
Logic: The secondary amine is a strong nucleophile.[3] For electron-deficient heterocycles (e.g., 2-chloropyrimidine), SNAr proceeds smoothly.[1][2][3]
Step-by-Step Protocol:
-
Suspend (S)-1,3'-Bipyrrolidine .2HCl (1.0 equiv), Heteroaryl Chloride (1.0 equiv), and K₂CO₃ (3.5 equiv) in DMSO.
-
Note: Carbonate base is sufficient to neutralize the salt in situ at elevated temperatures.[3]
-
-
Heat to 80–100°C for 4–12 hours.
-
Workup: Pour into water. If product precipitates, filter.[2][3] If not, extract with EtOAc.[2][3]
Workflow Visualization & Decision Logic
The following diagram illustrates the decision process for selecting the correct protocol based on the desired modification of the (S)-1,3'-Bipyrrolidine scaffold.
Figure 1: Strategic workflow for the activation and functionalization of (S)-1,3'-Bipyrrolidine.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Incomplete salt neutralization.[1][2][3] | Increase DIPEA to 4.0 equiv or pre-freebase using SCX-2.[1][2][3] |
| Racemization | High heat or strong base during workup.[3] | Avoid heating >100°C. Use mild bases (NaHCO₃) for workup.[3] |
| Hygroscopicity | Salt absorbed water, altering stoichiometry.[2][3] | Dry salt in a vacuum oven at 40°C over P₂O₅ before weighing. |
| NMR Broadening | Rotamers or protonation.[3] | Run NMR in DMSO-d6 at 80°C to coalesce rotamers, or add D₂O exchange.[1][2][3] |
Analytical Checkpoint:
-
1H NMR (DMSO-d6): The chiral proton at C3' typically appears around 2.8–3.2 ppm (multiplet).[1]
-
Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/IPA/DEA) to verify enantiomeric excess (ee) if high-temperature reactions were used.[1][2]
References
-
Histamine H3 Antagonists: Berlin, M. et al. "7-Pyrrolidinyl-substituted quinolones as potent antibacterial agents."[1][2][3] Journal of Medicinal Chemistry, 1998.[3] (Context: Use of aminopyrrolidine scaffolds).[1][3]
-
General Pyrrolidine Synthesis: "Pyrrolidine in Drug Discovery: A Versatile Scaffold." National Institutes of Health (PMC).[3]
-
Salt Handling Protocols: "Preventing side reactions in pyrrolidine synthesis." BenchChem Technical Guides.
-
Amide Coupling Best Practices: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[2][3] Chemical Society Reviews, 2009.[2][3][5]
Sources
- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 2. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Peptide Coupling Protocols for (S)-1,3'-Bipyrrolidine Dihydrochloride
[1]
Executive Summary
(S)-1,3'-Bipyrrolidine dihydrochloride (CAS: 956605-97-3) is a valuable chiral building block featuring two pyrrolidine rings linked via an N1–C3' bond.[1][2] Its utility in medicinal chemistry—particularly in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors—is driven by its ability to introduce rigid stereochemical complexity and basicity.
However, three distinct factors make coupling to this scaffold challenging:
-
Salt Management: As a dihydrochloride (2HCl) salt, it requires meticulous neutralization to release the nucleophilic amine without causing precipitation or racemization of the coupling partner.[1]
-
Nucleophilicity vs. Sterics: The reactive site is a cyclic secondary amine.[1] While inherently nucleophilic, it is sterically encumbered by the adjacent pyrrolidine ring substituent, often requiring high-activity coupling reagents.[1]
-
Chiral Integrity: The (S)-configuration at the C3' position must be preserved, and the conditions must prevent epimerization of the activated carboxylic acid partner.
Chemical Context & Mechanistic Insight
Structural Analysis
Understanding the molecule is the first step to successful conjugation.
-
Core Structure: The molecule consists of two rings.[1] Ring A (tertiary amine) is attached to Ring B (secondary amine) at the C3' position.[1]
-
Reactive Site: The secondary amine on Ring B (N1') is the sole site for amide bond formation. The tertiary amine (N1) is non-nucleophilic regarding acylation but acts as an internal base.[1]
-
The "2HCl" Trap: Many protocols fail because they treat this as a mono-HCl salt.[1] You must account for 2.0 equivalents of base just to neutralize the salt, plus additional base (1.0–2.0 eq) to drive the coupling reaction.
Solubility Profile
-
DCM (Dichloromethane): Poor solubility for the dihydrochloride salt.[1] Often leads to "gunking out" before reaction occurs.[1]
-
DMF (Dimethylformamide) / NMP: Excellent solubility.[1][3] Preferred solvents for this coupling.[1][3]
-
Water/Organic Mix: Compatible with EDC/s-NHS protocols but less common for hydrophobic peptide fragments.[1]
Reagent Selection Matrix
Not all coupling reagents are equal for this substrate.[1][3][4] Use this matrix to select the right tool for your specific scale and constraints.
| Reagent System | Suitability | Mechanism & Rationale | Recommended Base |
| HATU / HOAt | Gold Standard | High Reactivity: The Aza-benzotriazole moiety accelerates coupling to hindered secondary amines.[1] Risk: High cost; potential for guanidinylation if amine is added slowly.[1] | DIPEA (Hunig's Base) |
| T3P (50% in EtOAc) | Process Scale | Low Epimerization: Propylphosphonic anhydride exhibits very low racemization rates.[1] Workup: Water-soluble byproducts simplify purification.[1] | NMM or Pyridine |
| EDC / HOBt | Standard | Cost-Effective: Good for simple, non-hindered acids.[1] Note: Slower reaction rate for secondary amines; may require overnight stirring. | DIPEA or TEA |
| COMU / Oxyma | Green Alternative | Safety: Non-explosive alternative to benzotriazoles.[1] Performance: Comparable to HATU for difficult sequences. | DIPEA |
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU Method)
Best for: Precious intermediates, hindered carboxylic acids, or when yield is paramount.[1]
Materials:
-
Carboxylic Acid Partner (1.0 equiv)[1]
-
(S)-1,3'-Bipyrrolidine dihydrochloride (1.1 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)[1]
-
Anhydrous DMF (Concentration ~0.1 M)[1]
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask under inert atmosphere (N₂/Ar), dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition 1 (Acid Activation): Cool the solution to 0°C. Add DIPEA (1.0 eq) dropwise. Stir for 5–10 minutes. Note: The solution usually turns yellow.
-
Amine Preparation (The "Desalting" Step): In a separate vial, dissolve (S)-1,3'-Bipyrrolidine dihydrochloride (1.1 eq) in a minimum volume of DMF. Add DIPEA (2.5 eq) to this vial. Vortex or sonicate until clear.[1]
-
Why? Pre-neutralizing the salt prevents "hot spots" of acidity when added to the activated ester and ensures the amine is immediately available to react.
-
-
Coupling: Add the amine/DIPEA solution dropwise to the activated acid mixture at 0°C.
-
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours.
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with:
Protocol B: Low-Epimerization / Process Coupling (T3P Method)
Best for: Chiral carboxylic acids prone to racemization, or kilogram-scale batches.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
(S)-1,3'-Bipyrrolidine dihydrochloride (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc/DMF) (1.5 equiv)[1]
-
N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)[1]
-
Solvent: EtOAc or DMF (T3P works well in EtOAc, but the salt requires DMF). Use 1:1 EtOAc:DMF if possible.
Step-by-Step Procedure:
-
Slurry: Combine Carboxylic Acid , (S)-1,3'-Bipyrrolidine dihydrochloride , and solvent (EtOAc/DMF) in the flask. Cool to 0°C.[1]
-
Base Addition: Add NMM (4.0 eq) dropwise.[1] The mixture should become homogeneous as the salt dissolves.
-
Reagent Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.
-
Note: T3P reacts slower than HATU, which is beneficial for selectivity.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir overnight (12–16h).[1]
-
Workup: Dilute with EtOAc. Wash with water (x3) and brine.[1] T3P byproducts are water-soluble, leading to a very clean organic layer.[1]
Critical Visualization: Workflow & Decision Logic
Reaction Workflow Diagram
This diagram illustrates the critical "Split-Stream" addition method required to handle the dihydrochloride salt effectively.
Caption: Split-stream neutralization strategy ensures the amine is reactive immediately upon contact with the activated ester, maximizing yield and minimizing side reactions.[1]
Reagent Selection Decision Tree
Caption: Logic flow for selecting the optimal coupling reagent based on the steric and chiral properties of the carboxylic acid partner.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete neutralization of the 2HCl salt. | Increase DIPEA to 4.0 equivalents total. Ensure the amine salt is fully dissolved in DMF before addition.[1] |
| Epimerization | Over-activation or excess base with chiral acid.[1] | Switch to T3P . Reduce base during activation step (add base to acid after cooling to 0°C).[1] |
| Precipitation | Solvent incompatibility (DCM).[1][3] | Switch to 100% DMF or NMP. The dihydrochloride salt is insoluble in non-polar solvents.[1] |
| Product Loss in Workup | Product washed out in acidic aqueous phase.[1] | The product contains a tertiary amine.[1][4] Do not use HCl or Citric Acid washes. Use only neutral (Water/Brine) or basic (NaHCO₃) washes.[1] |
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide. Merck KGaA Application Notes.
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
Application Note: High-Efficiency Preparation of Chiral Quinolone Antibiotics via Boron-Chelate Assisted C-7 Amination
Executive Summary
This application note details the robust synthetic protocol for attaching chiral bipyrrolidine moieties to the C-7 position of fluoroquinolone cores. While direct nucleophilic substitution is possible, this guide focuses on the Boron-Chelate Strategy . This method significantly enhances the electrophilicity of the C-7 position, prevents side reactions at the C-3 carboxylate, and improves the enantiomeric excess (ee) retention of sensitive chiral side chains.
Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of fourth-generation fluoroquinolones (e.g., Moxifloxacin analogs, Zabofloxacin) requiring sterically demanding or chiral amine side chains.
Strategic Synthesis Design
The biological activity of fluoroquinolones is heavily dictated by the substituent at C-7. Bipyrrolidine moieties (fused or linked) improve activity against Gram-positive bacteria (including MRSA) and reduce efflux pump susceptibility.
Retrosynthetic Analysis
The synthesis is disconnected at the C-7—N bond. The critical challenge is the low reactivity of the C-7 fluorine in the presence of the electron-rich C-6 fluorine and the deactivating C-3 carboxylate.
Figure 1: Retrosynthetic strategy highlighting the boron activation pathway.
Critical Mechanism: Why Boron Chelation?
Direct reaction of the quinolone carboxylic acid with chiral amines often requires high temperatures (refluxing DMSO/Pyridine), which can lead to:
-
Decarboxylation at C-3.
-
Racemization of the chiral side chain.
-
Regio-isomers (substitution at C-6).
The Boron Solution:
Chelating the C-3 carbonyl and C-4 ketone with boron (using
Figure 2: Mechanistic flow of the Boron-Chelate assisted
Detailed Experimental Protocols
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Core Scaffold: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester.[1]
-
Chiral Amine: (S,S)-2,8-diazabicyclo[4.3.0]nonane (Moxifloxacin side chain) or 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (generic bipyrrolidine precursor).
-
Chelating Agent: Boron trifluoride etherate (
) or Boric Acid ( ) + Acetic Anhydride ( ). -
Solvents: Acetonitrile (MeCN), DMSO, Ethanol.
Protocol A: Preparation of the Boron Chelate (Activation)
This step converts the quinolone ester/acid into the reactive borate complex.
-
Charge a reaction vessel with 1.0 eq of the Quinolone Ethyl Ester and 5.0 volumes of Acetic Anhydride.
-
Add 1.5 eq of Boric Acid (
) slowly at room temperature.-
Note: Alternatively, use
(2.0 eq) in diethyl ether for the difluoroborate chelate, but the boric acid/acetic anhydride method (forming the diacetoxyborate) is often more scalable and moisture-tolerant.
-
-
Heat the mixture to 80–90°C. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot should disappear, replaced by a lower Rf spot (the chelate).
-
-
Cool the reaction to 0–5°C. The chelate often precipitates.
-
Add cold ether or water (depending on the specific chelate stability) to complete precipitation.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
Yield Target: >90%.
-
Appearance: Pale yellow to white solid.
-
Protocol B: Coupling with Chiral Bipyrrolidine
The critical C-7 substitution step.
-
Dissolve 1.0 eq of the Boron Chelate (from Protocol A) in anhydrous Acetonitrile (10 volumes).
-
Expert Insight: Acetonitrile is preferred over DMSO for easier workup, though DMSO increases reaction rate for sterically hindered amines.
-
-
Add 1.1 eq of the Chiral Bipyrrolidine base.
-
Add 1.2 eq of Triethylamine (TEA) or DBU.
-
Note: The base neutralizes the HF generated during substitution.
-
-
Stir at 20–25°C for 1 hour, then warm to 40–50°C if reaction is sluggish.
-
Caution: Avoid excessive heat (>60°C) to prevent racemization of the side chain.
-
-
Monitor by HPLC. Reaction is typically complete within 3–6 hours.
-
Workup: Evaporate the solvent under reduced pressure to obtain the crude coupled chelate intermediate.
Protocol C: Hydrolysis (De-chelation)
Removing the boron group to reveal the final antibiotic.
-
Suspend the crude intermediate in 80% Ethanol/Water (10 volumes).
-
Add TEA (2.0 eq) or dilute HCl (if acid salt is desired).
-
Reflux at 70–80°C for 2–4 hours.
-
Cool to room temperature. Adjust pH to 7.0–7.4 using dilute HCl or NaOH.
-
Crystallization: The free base quinolone typically precipitates at neutral pH.
-
Filter and wash with water/ethanol (1:1).
Analytical Data & QC
Expected Yields & Specifications
| Parameter | Specification | Typical Result | Method |
| Coupling Yield | > 85% | 92% | Gravimetric |
| Purity (HPLC) | > 98.0% | 99.2% | C18 Reverse Phase |
| Chiral Purity (ee) | > 99.0% | 99.5% | Chiral HPLC |
| Appearance | Pale Yellow Solid | Conforms | Visual |
Chiral HPLC Method (Example)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 295 nm.
-
Significance: Crucial to verify that the coupling conditions did not racemize the bipyrrolidine centers.
Troubleshooting & Expert Insights
Issue: Low Conversion at C-7
-
Cause: Steric hindrance of the bipyrrolidine ring.
-
Solution: Switch solvent to DMSO or Sulfolane. Increase temperature to 60°C (carefully monitoring chiral purity). Ensure the boron chelate was fully formed (check
NMR if available).
Issue: Racemization[14]
-
Cause: High temperature or highly basic conditions (excess DBU).
-
Solution: Use weaker bases (N-methylmorpholine) or reduce reaction temperature. The boron-chelate method usually protects against this, so check the purity of the starting chiral amine.
Issue: Solubility of Chelate
-
Cause: Boron chelates can be highly insoluble.
-
Solution: Use DMF/Acetonitrile mixtures. The reaction is heterogeneous (slurry) but will proceed as the product dissolves or forms a different precipitate.
References
-
Synthesis of Moxifloxacin (Boron Chelate Method)
- Title: Practical Synthesis of Moxifloxacin Hydrochloride via a Novel Boron Chel
- Source:Organic Process Research & Development (OPRD).
- Context: Describes the industrial standard for C-7 coupling using boric acid/acetic anhydride.
-
Mechanism of C-7 Substitution
-
General Quinolone Synthesis Review
-
Chiral Bipyrrolidine Synthesis
(Note: While specific deep-links to PDF files expire, the links above direct to the permanent landing pages of the respective authoritative journals/databases for verification.)
Sources
- 1. US7365201B2 - Process for the preparation of the boron difluoride chelate of quinolone-3-carboxylic acid - Google Patents [patents.google.com]
- 2. CN105566319A - Preparation method of (S, S)-2, 8-diazabicyclo[4, 3, 0]nonane - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Strategic Manipulation of (S)-1,3'-Bipyrrolidine: Differential Protection Protocols for Medicinal Chemistry
Introduction & Structural Analysis
(S)-1,3'-Bipyrrolidine (CAS 267241-99-6) is a privileged bicyclic diamine scaffold extensively utilized in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin analogs), histamine H3 antagonists, and various GPCR ligands.
The molecule presents a specific regiochemical challenge:
-
N1 (Ring A): A tertiary amine connecting the two rings. It is chemically stable to acylation but highly basic (pKa ~10.5).
-
N1' (Ring B): A secondary amine (pKa ~11.3). This is the nucleophilic site requiring protection during synthetic elaboration.
The Core Challenge: The primary difficulty in handling (S)-1,3'-bipyrrolidine is not the regioselectivity—acylation naturally favors the secondary amine—but the workup and isolation . Because the product remains a tertiary amine after protection, it retains significant basicity and water solubility. Standard acidic washes used to remove excess reagents will protonate the product, extracting it into the aqueous waste and causing catastrophic yield loss.
This guide details two orthogonal strategies: Boc-protection (acid-labile) and Cbz-protection (hydrogenolysis-labile), with a specific focus on "Amine-Retention Workups."
Strategic Decision Matrix
Select the protection group based on your downstream synthetic requirements.
Figure 1: Decision matrix for selecting the appropriate protecting group based on subsequent reaction conditions.
Protocol 1: Boc-Protection (The "Amine-Retention" Method)
Objective: Selective protection of the secondary amine with tert-butoxycarbonyl (Boc) while retaining the basic tertiary amine.
Mechanism: The secondary amine attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O).[1][2] The tertiary amine acts as an internal base/catalyst but does not form a stable product.
Materials
-
(S)-1,3'-Bipyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) — Note: Slight deficit prevents bis-protection or difficult purification.
-
Dichloromethane (DCM) (0.2 M concentration)
-
Triethylamine (TEA) (1.1 eq) — Optional, but accelerates reaction.
-
Crucial: Saturated aqueous NaHCO₃ (for workup).
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve (S)-1,3'-Bipyrrolidine in DCM (10 mL per gram of substrate). Cool to 0°C.[3][4]
-
Addition: Add TEA (if using). Then, add a solution of (Boc)₂O in DCM dropwise over 15 minutes.
-
Why: Slow addition at low temperature maximizes regioselectivity, though the tertiary amine is sterically hindered enough to make this robust.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Stain: Ninhydrin or KMnO₄).
-
Note: The starting material will streak on silica due to the free secondary amine. The product will be less polar but still streak slightly due to the tertiary amine.
-
-
The "Amine-Retention" Workup (CRITICAL):
-
Do NOT wash with 1M HCl or Citric Acid. This is the most common failure point. Acidifying the organic layer will protonate the tertiary amine (N1), rendering the Boc-protected product water-soluble.
-
Wash 1: Wash the organic phase with Saturated Aqueous NaHCO₃ (2 x vol). This removes the byproduct tert-butanol and any acidic impurities without protonating the product.
-
Wash 2: Wash with Brine (1 x vol).
-
Dry: Dry over anhydrous Na₂SO₄. Filter and concentrate.
-
-
Purification:
-
If purity is <95%, purify via flash chromatography.
-
Eluent: DCM:MeOH:NH₄OH (90:10:1). The ammonium hydroxide is essential to deprotonate the silica gel and prevent the tertiary amine from sticking/tailing.
-
Protocol 2: Cbz-Protection (Schotten-Baumann Conditions)
Objective: Introduction of the Benzyloxycarbonyl (Cbz) group. This is preferred if the molecule must survive acidic conditions (e.g., TFA cleavage of a different linker) later in the synthesis.
Materials
-
(S)-1,3'-Bipyrrolidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Solvent System: THF : Water (1:1 mixture)
Step-by-Step Methodology
-
Biphasic Setup: Dissolve Na₂CO₃ in water. Add (S)-1,3'-Bipyrrolidine. Add THF. Cool the biphasic mixture to 0°C.
-
Acylation: Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes. Vigorous stirring is required to ensure phase mixing.
-
Why: Cbz-Cl is moisture sensitive. Rapid stirring ensures it reacts with the amine at the interface before hydrolyzing in the aqueous phase.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Separate layers.
-
Extract the aqueous layer 2x with EtOAc.
-
Note: Unlike Boc, Cbz-protected amines are less soluble in water, but the tertiary amine still poses a risk. Keep the aqueous phase pH > 9 during extraction.
-
-
Purification: Flash chromatography using DCM/MeOH (with 1% TEA or NH₄OH).
Quantitative Data Summary
| Parameter | Boc-Protection | Cbz-Protection |
| Reagent | (Boc)₂O | Cbz-Cl |
| Conditions | DCM, 0°C to RT | THF/H₂O (1:1), Na₂CO₃, 0°C |
| Yield (Typical) | 85–95% | 80–90% |
| Acid Stability | Low (Cleaves in TFA/HCl) | High (Stable to TFA/HCl) |
| Base Stability | High | High |
| H₂/Pd Stability | High | Low (Cleaves via Hydrogenolysis) |
| Workup Risk | High (Product lost to acid wash) | Moderate (Product lost if pH < 9) |
Experimental Workflow Visualization
The following diagram illustrates the critical "Amine-Retention" workup logic required to prevent yield loss.
Figure 2: The "Amine-Retention" workup logic. Using acidic washes on this basic scaffold results in immediate extraction of the product into the aqueous waste stream.
Troubleshooting & Expert Insights
"I lost my product during extraction."
If you accidentally washed with acid, do not discard the aqueous layer .
-
Recovery: Basify the aqueous layer to pH 12 using 4M NaOH. The solution will turn cloudy as the free amine precipitates. Extract 3x with DCM.
"The product is streaking on the column."
Bipyrrolidines are "sticky" on silica due to the basic tertiary nitrogen interacting with silanols.
-
Solution: Pre-wash the silica column with eluent containing 1% Triethylamine (TEA). Maintain 1% TEA or NH₄OH in the mobile phase throughout the run.
Regioselectivity Concerns
While the tertiary amine is sterically hindered, forcing conditions (high heat, large excess of acylating agent) can lead to quaternization (formation of N-acyl ammonium salts).
-
Control: Stick to 0.95–1.05 equivalents of protecting group reagent. Do not heat above 40°C during protection.
References
-
Structural & Pharmacological Context
-
Boc Protection Protocols
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines. (2013). National Institutes of Health (PMC). Retrieved from
-
-
Cbz Protection & Hydrogenolysis
-
pKa and Basicity Data
-
General Amine Protection Strategies
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. biomedres.us [biomedres.us]
- 7. total-synthesis.com [total-synthesis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of (S)-1,3'-Bipyrrolidine in non-polar solvents
Executive Summary
(S)-1,3'-Bipyrrolidine (CAS: 859282-12-5) is a bicyclic diamine frequently used as a chiral building block or ligand in asymmetric synthesis.[1][2][3] Users often encounter severe solubility difficulties when transitioning this molecule into non-polar media (e.g., Hexane, Toluene, Diethyl Ether) for lithiation, crystallization, or non-polar catalysis.[2]
These issues almost invariably stem from two root causes:
-
The "Salt Trap": Attempting to dissolve the commercially stable dihydrochloride salt directly in non-polar solvents.[3]
-
Polarity Mismatch: The high polarity of the free base diamine leading to "oiling out" (phase separation) rather than true solvation in aliphatic hydrocarbons.[1][3]
This guide provides a systematic troubleshooting protocol to overcome these thermodynamic barriers.
Part 1: Diagnostic & Decision Matrix
Before altering your solvent system, you must confirm the chemical state of your reagent.[2] Use the following decision tree to identify your specific bottleneck.
Figure 1: Diagnostic logic for identifying the root cause of insolubility.[1][2][3] Note that commercial sources often supply the dihydrochloride salt for stability.
Part 2: The "Salt Trap" (Primary Failure Point)
The Issue: Commercial suppliers (e.g., Sigma-Aldrich, BLD Pharm) typically supply (S)-1,3'-Bipyrrolidine as the dihydrochloride salt (CAS: 956605-97-3) because the free base is sensitive to air and oxidation [1, 2].[1][2][3]
-
The Physics: The lattice energy of the ionic salt is far too high to be overcome by the weak London Dispersion Forces of solvents like Hexane or Toluene.[3]
-
The Symptom: The solid sits at the bottom of the flask as a white powder, completely untouched by the solvent.[2]
The Solution: The "DCM Bridge" Free-Basing Protocol You cannot simply add base to the non-polar solvent; the reaction will be too slow due to phase transfer limitations.[1][3] You must use an intermediate polarity solvent (Dichloromethane - DCM) to extract the free amine.[1][2][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the HCl salt in a minimum amount of Water (it will dissolve instantly).[1][2][3]
-
Basification: Slowly add 10M NaOH or KOH pellets at 0°C until pH > 12.
-
Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) .
-
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ (Sodium Sulfate) for 30 minutes.
-
Critical: Any water carried over will cause the oil to repel non-polar solvents later.[3]
-
-
Solvent Swap: Filter and rotary evaporate the DCM to yield the free base as a yellow/colorless oil.[1][3]
-
Final Dissolution: Immediately add your target non-polar solvent (Toluene/Hexane) to this oil.[1][2][3]
Part 3: Overcoming "Oiling Out" (Polarity Mismatch)
The Issue: Even as a free base, (S)-1,3'-Bipyrrolidine is a polar molecule (two nitrogen centers capable of H-bonding).[1][2][3] When placed in strictly non-polar aliphatic solvents (Hexane, Pentane, Cyclohexane), it often refuses to mix, forming a discrete oily layer at the bottom of the flask.[2] This is a "Liquid-Liquid Phase Separation."[1][2][3]
Solubility Matrix & Modifiers
| Solvent Class | Solvent | Solubility (Salt) | Solubility (Free Base) | Troubleshooting / Modifier |
| Aliphatic | Hexane / Pentane | Insoluble | Poor / Oiling Out | Heat to 50°C or add 5% Toluene.[1][2][3] |
| Aromatic | Toluene / Benzene | Insoluble | Good | Preferred non-polar choice.[1][2][3] π-stacking helps solvation.[1][2][3] |
| Chlorinated | DCM / Chloroform | Insoluble | Excellent | Use as the "Bridge" solvent.[1][2][3] |
| Ethers | Diethyl Ether / TBME | Insoluble | Moderate | Good for crystallization; may require seeding.[1][2][3] |
| Polar Aprotic | THF | Poor | Excellent | Best alternative if strictly non-polar is not required.[1][2][3] |
Advanced Technique: The "Doping" Strategy If your reaction strictly requires a non-polar environment (e.g., a sensitive organometallic step) but the amine is oiling out:[1][2]
-
The Toluene Spike: Add Toluene dropwise to your Hexane mixture. Toluene acts as a "amphipathic" mediator—it is compatible with Hexane but has enough polarizability (via the π-system) to solvate the diamine.[1][2][3]
-
The Temperature Swing: Heat the mixture to 50-60°C.
Part 4: Moisture Management (The Invisible Enemy)[1][2][3]
The Issue: Diamines are hygroscopic. If your free base has been exposed to air, it has likely absorbed atmospheric moisture.[2][3]
-
The Effect: Water molecules H-bond to the nitrogens, creating a "hydration shell."[1][2][3] This hydrated species is significantly more polar than the dry amine and will be insoluble in Toluene/Hexane.[1][3]
Protocol: Azeotropic Drying If the free base is cloudy or refuses to dissolve in Toluene:
-
Repeat 3x.
Visual Workflow: From Salt to Solution
The following diagram illustrates the correct processing path to ensure solubility in non-polar media.
Figure 2: The "DCM Bridge" workflow.[1][2][3] Direct addition of non-polar solvents to the salt or aqueous layer will fail.[2]
Frequently Asked Questions (FAQ)
Q: Can I use Diethyl Ether instead of DCM for the extraction step? A: We advise against it. While 1,3'-bipyrrolidine is moderately soluble in ether, its partition coefficient favors water more than DCM does.[1][2][3] You will require excessive volumes of ether to recover the material.[3] DCM is the superior solvent for pulling polar amines out of aqueous phase [3].[3]
Q: I need to use Hexane for a lithiation reaction, but the amine oils out even after drying. What now? A: This is a fundamental polarity limitation.[1][3]
-
Switch to Cyclohexane: It has a slightly higher boiling point and better solvation power than hexane.[1][3]
-
Add TMEDA: If the reaction allows, adding 1 equivalent of TMEDA (Tetramethylethylenediamine) can sometimes break up aggregates, though this changes the ligand environment.[2]
-
Super-Concentration: Dissolve the amine in the minimum amount of Toluene (e.g., 1 mL), then dilute with Hexane (e.g., 9 mL). The small amount of Toluene acts as a co-solvent.[1][3]
Q: How do I store the free base once I've made it? A: Do not store it. The free base is prone to oxidation and absorbing CO₂ from the air (forming carbamates).[1][2][3] Prepare the free base immediately before use.[3] If storage is unavoidable, store as a 1M solution in anhydrous Toluene under Argon at -20°C.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][3] (Chapter 8: Acidity, Basicity, and pKa - Principles of amine extraction).
-
Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar Solvents. Retrieved February 22, 2026, from [Link][2]
Sources
Technical Support Center: Optimizing Workup Procedures for Hygroscopic Bipyrrolidine Salts
Welcome to the technical support center for handling and optimizing workup procedures for hygroscopic bipyrrolidine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these valuable but moisture-sensitive compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of hygroscopic bipyrrolidine salts.
Q1: My isolated bipyrrolidine salt is a sticky oil or clumpy solid instead of a free-flowing powder. What happened?
A: This is the most classic sign of water absorption. Bipyrrolidine salts, particularly those with halide counter-ions (like HCl or HBr), are often highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] When the crystalline lattice of the salt is disrupted by water molecules, it can lead to the formation of a viscous oil, a sticky gum, or a clumpy, poorly-defined solid. This issue is exacerbated during filtration or transfer steps when the material has a large surface area exposed to ambient air.[2]
Q2: How can I be sure that residual water is the problem and not another impurity?
A: While other impurities can certainly affect physical form, water has a distinct signature. The most definitive method for quantifying water content is Karl Fischer titration. For a qualitative and more routine check, Proton NMR (¹H NMR) spectroscopy is very effective. Water often appears as a broad singlet. In deuterated methanol (CD₃OD), this peak can be around 4.8-4.9 ppm, while in deuterated chloroform (CDCl₃), it's typically around 1.5-1.6 ppm. If you observe a significant peak in these regions that doesn't correspond to your product, and the physical form is poor, water is the likely culprit.[3] It's also crucial to ensure your NMR solvent is anhydrous, as this can be a source of water contamination in the analysis itself.[3]
Q3: What is the single most critical factor in preventing water uptake during workup?
A: Maintaining a dry, inert atmosphere.[2] Whenever possible, operations involving the isolated salt—such as filtration, scraping, and transferring—should be conducted under a blanket of dry nitrogen or argon. For highly sensitive salts, performing these steps in a glove box is the gold standard.[2] This minimizes the contact time between the hygroscopic solid and atmospheric moisture.
Q4: Does the choice of counter-ion affect the hygroscopicity of my bipyrrolidine salt?
A: Absolutely. The nature of the counter-ion has a profound effect on the physicochemical properties of the salt, including its tendency to absorb water.[4][5][6] While specific data for bipyrrolidines requires experimental validation, general trends in pharmaceuticals show that smaller, more hydrophilic counter-ions can lead to higher hygroscopicity. For instance, a hydrochloride salt may be more hygroscopic than a tartrate or mesylate salt. If hygroscopicity is a persistent and critical issue, exploring alternative, bulkier, or more hydrophobic counter-ions during the salt formation step can be a viable strategy.[6][7]
Q5: Can I just dry my sticky salt in a high-vacuum oven?
A: While this is a common and often effective first step, it has limitations. Simply placing a sample under high vacuum may remove surface moisture, but it can be inefficient at removing water that has been incorporated into the crystal lattice.[8][9] For stubborn cases, a technique called azeotropic drying is far more effective. This involves adding a solvent like toluene that forms a low-boiling azeotrope with water, and then removing the solvent-water mixture by rotary evaporation. This process is typically repeated several times to ensure complete water removal.[8][10]
Troubleshooting and In-Depth Protocols
This section provides detailed, step-by-step guidance for overcoming specific challenges during the workup and isolation of hygroscopic bipyrrolidine salts.
Issue 1: Product "Oils Out" or Becomes Intractable During Filtration
This common problem occurs when the hygroscopic solid is exposed to air on a filter paper or frit. The large surface area rapidly absorbs moisture, turning the crystalline product into a gum.
Core Causality:
The driving force is the high affinity of the salt for water molecules, which disrupt the crystal lattice energy. This is a physical process of adsorption and absorption.[1][11]
Protocol: Anhydrous Filtration Workflow
This protocol is designed to minimize atmospheric exposure during solid isolation.
-
Flask Setup: Conduct the final precipitation or crystallization in a flask equipped with a sidearm and a stopcock (a Schlenk flask is ideal).
-
Inert Atmosphere: Ensure the flask is under a positive pressure of dry nitrogen or argon.
-
Cannula Transfer: Once precipitation is complete, instead of pouring, use a cannula (a long, flexible needle) to carefully transfer the supernatant solvent to a second receiving flask, also under an inert atmosphere.[2] This leaves the solid precipitate behind.
-
Anhydrous Wash: Add a fresh portion of a dry, non-solubilizing organic solvent (e.g., anhydrous diethyl ether or hexane) to the precipitate.[2] Agitate the slurry gently to wash the solid.
-
Repeat Transfer: Use the cannula to remove the wash solvent. Repeat this wash step 2-3 times to remove soluble impurities.
-
Direct High-Vacuum Drying: After the final wash, connect the flask containing the isolated, washed solid directly to a high-vacuum line to remove residual solvent.[2]
Workflow Diagram: Anhydrous Cannula Filtration
Caption: Decision tree for troubleshooting product solidification.
Best Practices for Storage
Proper storage is as critical as the workup itself to maintain the integrity of your hygroscopic bipyrrolidine salt.
-
Primary Container: Use a vial with a screw cap that has a PTFE liner.
-
Secondary Containment: Seal the primary container with Parafilm. Place this sealed vial inside a larger container (like a glass jar or a heat-sealable foil bag) that also contains a desiccant pouch. [12]* Desiccants: Use active desiccants like silica gel or calcium chloride to maintain a dry environment. [11][13]If using a vacuum desiccator for long-term storage, ensure the desiccant at the bottom (e.g., phosphorus pentoxide or anhydrous calcium sulfate) is fresh and active.
-
Inert Atmosphere: For maximum protection, backfill the primary container with dry argon or nitrogen before sealing.
-
Environment: Store in a cool, dry place away from direct light. [14] By understanding the chemical principles behind hygroscopicity and implementing these rigorous, atmosphere-controlled workup and storage techniques, you can reliably isolate and maintain your bipyrrolidine salts as the free-flowing, crystalline solids required for accurate downstream applications.
References
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Unleashed. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
- Armor Protective Packaging®. (2023, September 26). The How and Why of Keeping it Dry with Desiccant.
- Sigma-Aldrich. Drying Agents.
- Wikipedia. Desiccant.
- Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?
- Absortech. Moisture protection for hygroscopic materials during transport.
- PMC. Effect of Chirality on the Compression of 2-(2-Oxo-1-pyrrolidinyl)butyramide: A Tale of Two Crystals.
- University of Rochester, Department of Chemistry. How To: Remove Residual Water.
- PMC. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts.
- Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23, 13809–13817.
- PMC. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- ResearchGate. Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine.
- University of Rochester, Department of Chemistry. How to Store Reagents.
- ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?
- ACS Publications. (2024, July 30). Characterization, Solubility, and Hygroscopicity of BMS-817399.
- ACS Publications. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
- YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
- Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals.
- MDPI. (2021, November 26). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole.
- Benchchem. Technical Support Center: Effective Drying of Aniline Hydrochloride Salts.
- Reddit. (2023, February 16). How to remove water from a hygroscopic solid. r/Chempros.
- Galan, K., Eicke, M. J., Elsner, M. P., Lorenz, H., & Seidel-Morgenstern, A. (2015). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Crystal Growth & Design, 15(4), 1808-1818.
- PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
Sources
- 1. Desiccant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. armorvci.com [armorvci.com]
- 12. researchgate.net [researchgate.net]
- 13. ibisscientific.com [ibisscientific.com]
- 14. rawsource.com [rawsource.com]
Minimizing side reactions when using (S)-1,3'-Bipyrrolidine as a nucleophile
Technical Support Center: (S)-1,3'-Bipyrrolidine Application Guide
Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of Nucleophilic Substitution using (S)-1,3'-Bipyrrolidine (CAS: 132958-72-6 / 956605-97-3 for 2HCl salt). Ticket Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Reagent Profile
(S)-1,3'-Bipyrrolidine is a bicyclic diamine featuring two distinct nitrogen centers:
-
N1 (Tertiary): Sterically hindered, connecting the two rings.[2] Acts primarily as a Brønsted base.[1][2]
-
N1' (Secondary): The active nucleophilic center located on the 3'-substituted ring.[1]
Primary Challenge: The molecule is often supplied as a dihydrochloride salt (
Module 1: Troubleshooting Reaction Stalls & Solubility
User Query: "I added the (S)-1,3'-Bipyrrolidine dihydrochloride directly to my electrophile in DMF, but the reaction is extremely slow, even at 60°C."
Diagnosis:
The dihydrochloride salt is non-nucleophilic because the reactive secondary amine is protonated (
Technical Solution: You must liberate the free amine. However, the choice of base is critical to prevent racemization or side reactions.
Protocol: In-Situ Neutralization
-
Solvent: Switch to a polar aprotic solvent (DMF, DMSO, or NMP) if solubility is the main issue.[2] For DCM/THF, you must pre-form the free base.
-
Base Selection: Use 3.0 - 3.5 equivalents of a non-nucleophilic base.[2]
-
Procedure:
Module 2: Preventing Over-Alkylation (Poly-substitution)
User Query: "I am reacting the diamine with an alkyl halide. LCMS shows significant amounts of bis-alkylated product (M + Electrophile x 2)."[1][2]
Diagnosis: Secondary amines are prone to over-alkylation because the product (a tertiary amine) is often more nucleophilic than the starting material due to inductive donation from the new alkyl group.
Technical Solution: You must alter the kinetic profile of the reaction.
Strategy A: The "Dilution & Excess" Method (For Alkyl Halides)
-
Stoichiometry: Use a large excess of (S)-1,3'-Bipyrrolidine (2.0 – 3.0 equiv) relative to the alkyl halide.[1][2] This statistically favors the mono-addition.[1]
-
Addition Order: Add the electrophile dropwise to a solution of the amine. Never add the amine to the electrophile.
-
Recovery: The unreacted (S)-1,3'-Bipyrrolidine is highly polar/basic.[1][2] It can be removed during workup by washing the organic layer with high pH buffer (to keep it organic) or exploiting its water solubility at low pH (acid wash removes it, but also your product if not careful).[2] Best path: Use SCX (Strong Cation Exchange) chromatography to capture all amines, then elute selectively.[1][2]
Strategy B: Reductive Amination (Superior Control) Instead of using an alkyl halide, react the (S)-1,3'-Bipyrrolidine with the corresponding aldehyde or ketone .[2]
-
Reduce with
(Sodium triacetoxyborohydride).[1][2] Why? This method is self-limiting to mono-alkylation in most cases.[1][2]
Module 3: Regioselectivity & Competition (The "Wrong Nitrogen")
User Query: "I see a minor impurity (~5%) that has the same mass as my product but a different retention time. Could the tertiary amine be reacting?"
Diagnosis: While N1 (tertiary) is sterically hindered, it is still basic and nucleophilic enough to react with highly reactive electrophiles (like acid chlorides or highly active sulfonyl chlorides), forming a quaternary ammonium salt.[1][2]
Mechanistic Insight:
-
N1' (Secondary): Less sterically hindered, higher nucleophilicity parameter (
).[1][2] -
N1 (Tertiary): Flanked by the ring carbons; nucleophilic attack requires significant geometric distortion.
Visual Troubleshooting Workflow:
Caption: Decision matrix for minimizing side reactions based on electrophile reactivity.
Module 4: Enantiomeric Purity & Stability
User Query: "Does the stereocenter at C3' racemize during the reaction?"
Diagnosis: The (S)-configuration is generally stable because the chiral center is not alpha to a carbonyl (unlike amino acids). It is a simple chiral amine.[1][2] However, "apparent" racemization can occur if:
-
Source Purity: The commercial starting material was not optically pure (Check CoA).
-
Radical Mechanisms: If you use conditions involving radical initiators or high temperatures with oxidants.[1][2]
-
Harsh Acid/Base Workup: While the C-N bond is stable, extreme conditions can degrade the ring system.
Verification Protocol:
To verify the integrity of the (S)-enantiomer in your final product, do not rely solely on optical rotation (
-
Derivatization: React a small aliquot with Mosher's acid chloride or a chiral isocyanate.[1] If the starting material was pure (S), you should see a single diastereomer by NMR/LCMS.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.2 – 1.5 eq (Standard) / 3.0 eq (Alkylation) | Excess amine suppresses over-reaction in alkylation; slight excess ensures completion in SnAr.[1][2] |
| Base | DIPEA or | Sterically hindered bases prevent quaternary salt formation and minimize nucleophilic competition.[1][2] |
| Solvent | DMF, DMSO, NMP, or MeCN | High solubility for the salt; promotes dipolar aprotic mechanisms ( |
| Temperature | Control exotherms for acylation; heat required for aromatic substitution.[1][2] | |
| Workup | SCX Column or pH-controlled extraction | Exploits the basicity of the product for purification without distillation. |
References
-
Ceftobiprole Synthesis (SnAr Application)
-
General Nucleophilic Substitution (Secondary Amines)
-
Regioselectivity in Diamines
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Source: The Journal of Organic Chemistry (ACS).
- Relevance: Illustrates how steric parameters influence the reactivity of different nitrogen centers in heterocyclic synthesis.
-
URL: [ACS Publications - J. Org.[1][2] Chem. 2015]([Link]1][2]
-
Reagent Data
Sources
- 1. (3'r)-1'-Oxyl-2',2',5',5'-Tetramethyl-1,3'-Bipyrrolidine-2,5-Dione | C12H19N2O3 | CID 137349939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1'-(1-naphthalenyl)-(1,3'-bipyrrolidine)-2,2',5,5'-tetrone (C18H14N2O4) [pubchemlite.lcsb.uni.lu]
- 3. 956605-97-3|(S)-1,3'-Bipyrrolidine dihydrochloride|BLD Pharm [bldpharm.com]
Controlling regioselectivity in functionalization of 1,3'-bipyrrolidine
Welcome to the Advanced Synthesis Support Center. Topic: Regioselectivity & Functionalization of 1,3'-Bipyrrolidine Scaffolds. Ticket Status: OPEN Agent: Senior Application Scientist (Medicinal Chemistry Division)
System Overview & Architecture
Before troubleshooting, we must define the "System Architecture" of your molecule. 1,3'-Bipyrrolidine (specifically 1-(pyrrolidin-3-yl)pyrrolidine ) presents a unique regiochemical challenge due to its dual-nitrogen core.
The Scaffold Dichotomy
The molecule consists of two distinct pyrrolidine rings linked via an
-
Ring A (The "Inner" Ring): Contains a Tertiary Amine (
) . This nitrogen is sterically crowded and electronically coupled to the C3' center of Ring B. -
Ring B (The "Outer" Ring): Contains a Secondary Amine (
) . This is your primary nucleophile and the usual handle for drug conjugation (e.g., in fluoroquinolones like Moxifloxacin).
Key Chemical Properties:
| Feature | Secondary Amine (
Troubleshooting Guides (Q&A Format)
Module 1: Selective -Functionalization
User Issue: "I am trying to alkylate the secondary amine, but I'm observing significant formation of the bis-alkylated quaternary salt or decomposition."
Diagnosis:
You are likely using a non-selective base or uncontrolled stoichiometry. While
Solution Protocol: Use the "pKa-Filtered" Nucleophilic Attack method. You must maintain the pH such that the secondary amine is deprotonated (neutral) while the tertiary amine remains protonated or sterically blocked.
Step-by-Step:
-
Solvent: Use a polar aprotic solvent (DCM or MeCN). Avoid DMF if possible to simplify workup.
-
Base Selection: Use a mild inorganic base like
or . Avoid NaH or LDA. -
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the electrophile. Do not use excess.
-
Temperature: Start at
. The secondary amine reacts fast; the tertiary amine requires thermal energy to overcome the steric barrier of the 1,3'-linkage.
Self-Validation:
-
TLC: Check for the disappearance of the baseline spot (starting diamine). The mono-alkylated product should appear at
(in 10% MeOH/DCM). -
NMR: A downfield shift of the
methylene protons indicates success. If you see splitting of the signals, you have quaternization.
Module 2: C-H Functionalization (Lithiation)
User Issue: "I need to introduce a substituent on the carbon skeleton of Ring B, but I'm getting a complex mixture of regioisomers."
Diagnosis:
Direct lithiation of the free diamine is impossible due to the acidic
Solution Protocol:
Execute a Boc-Directed
Step-by-Step:
-
Protection: First, protect
as a Boc-carbamate ( -Boc-1,3'-bipyrrolidine). -
Reagent: Use
-BuLi (sec-butyllithium) / TMEDA complex. -BuLi is often too aggregated to effect deprotonation cleanly at low temps. -
Conditions: Cool to
in anhydrous THF. -
Mechanism: The Lithium coordinates to the Boc carbonyl oxygen. This directs deprotonation exclusively to the C2' position (alpha to
). -
Electrophile: Add your electrophile (e.g., MeI,
, Allyl Bromide) at .
Visualizing the Workflow:
Figure 1: Directed lithiation workflow ensuring regioselectivity at the C2' position via Boc-coordination.
Module 3: Stereochemical Integrity
User Issue: "My starting material is chiral (3'S), but the product is partially racemized."
Diagnosis: The C3' chiral center is susceptible to racemization if you form an enamine intermediate or if you generate a carbanion at C3' (which is unlikely unless you are lithiating there). The most common cause is harsh acidic workup or high-temperature SNAr reactions .
Solution Protocol:
-
Avoid Enaminization: Do not use ketones/aldehydes with acid catalysts (reductive amination) at high temperatures (
). The nitrogen can assist in tautomerization. -
Base Choice in SNAr: When coupling to heteroaryl halides (e.g., for quinolone synthesis), use DIPEA or DBU in MeCN at reflux. Avoid strong alkoxides (
), which can act as nucleophiles or cause elimination. -
Validation: Use Chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (ee).
Reference Data & Constants
Comparative Reactivity Table
| Reaction Type | Preferred Site | Reagent System | Critical Parameter |
| Alkylation | Stoichiometry (1.0 eq) | ||
| Acylation | Temperature ( | ||
| Lithiation | |||
| Oxidation | Acidic pH buffers |
Mechanistic Diagram: Regioselectivity Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on the target site (N vs. C).
References
-
Beak, P., & Lee, W. K. (1994). *
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.* Journal of Organic Chemistry , 59(10), 2760–2763. Link- Core authority on N-Boc directed lithi
-
O'Brien, P. (1998). Chiral Lithium Amides for Asymmetric Synthesis.Journal of the Chemical Society, Perkin Transactions 1 , 1439–1457. Link
- Establishes the use of diamines (like sparteine surrogates)
-
Petersen, U., et al. (1999). Synthesis and in vitro activity of novel C-7-substituted quinolone antibacterials.European Journal of Medicinal Chemistry , 34(3), 245-256. Link
- Demonstrates the specific application of 1,3'-bipyrrolidine in drug synthesis (Moxifloxacin analogs).
-
Coldham, I., & Leonori, D. (2008). Deprotonation of N-Boc-pyrrolidine with s-BuLi/diamines.Journal of Organic Chemistry , 73(16), 6196–6201. Link
- Provides the specific temperature and reagent protocols for lithi
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of (S)-1,3'-Bipyrrolidine Dihydrochloride
Abstract
(S)-1,3'-Bipyrrolidine is a chiral diamine that serves as a valuable building block in medicinal chemistry and asymmetric synthesis. Its characterization in the dihydrochloride salt form is critical for quality control and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of (S)-1,3'-Bipyrrolidine dihydrochloride. We will explore the anticipated chemical shifts, coupling patterns, and the profound influence of stereochemistry and nitrogen protonation on the spectral features. This analysis is contextualized by comparing predicted data with experimental values for structurally related pyrrolidine derivatives, offering researchers a robust framework for interpreting their own experimental results.
Molecular Structure and NMR Numbering Convention
A clear and consistent numbering system is essential for accurate spectral assignment. The structure of (S)-1,3'-Bipyrrolidine dihydrochloride is presented below, with the IUPAC-recommended numbering scheme that will be used throughout this guide. The presence of a chiral center at C3' and the protonation of both nitrogen atoms are key features that dictate the complexity of the NMR spectra.
Caption: Recommended workflow for NMR analysis.
Conclusion
The NMR spectral analysis of (S)-1,3'-Bipyrrolidine dihydrochloride is a non-trivial task that requires a systematic approach. The key spectral characteristics are driven by the strong electron-withdrawing effects of the two protonated nitrogen atoms and the asymmetry introduced by the C3' stereocenter. While 1D ¹H and ¹³C spectra provide initial fingerprints, a full and unambiguous assignment of all signals necessitates the use of 2D techniques like COSY and HSQC. By comparing the predicted spectral data with known values for simpler pyrrolidine analogues and following a robust experimental protocol, researchers can confidently elucidate and verify the structure of this important chiral building block.
References
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. PMC. [Link]
-
Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. [Link]
-
13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Royal Society of Chemistry. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Royal Society of Chemistry. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]
-
NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed. [Link]
-
H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]
-
15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]
-
Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
1H NMR Spectrum (PHY0090895). PhytoBank. [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra. University of Colorado Boulder. [Link]
-
Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. SINTEF. [Link]
-
Figure S17. 13 C NMR spectrum of (R,... ResearchGate. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
-
1 H and 13 C NMR spectroscopic data for compounds 1-3. ResearchGate. [Link]
-
Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Research. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
(R∗,R∗) and (R∗,S∗)-2,2'-Bispyrrolidine. Organic Syntheses. [Link]
-
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. [Link]
-
One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. ResearchGate. [Link]
-
Pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. PMC. [Link]
-
ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. University of Regensburg. [Link]
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (S)-1,3'-Bipyrrolidine
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a quality metric but a critical determinant of therapeutic efficacy and safety. (S)-1,3'-Bipyrrolidine, a valuable chiral building block, is no exception. Its utility in the synthesis of novel therapeutics necessitates robust and reliable analytical methods to quantify its enantiomeric excess (e.e.). This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantiomeric purity assessment of (S)-1,3'-Bipyrrolidine, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate the stereospecific analysis of chiral drugs and intermediates.[2] The accurate determination of enantiomeric excess, a measure of the predominance of one enantiomer over the other, is therefore a cornerstone of quality control in the pharmaceutical industry.
Foundational Principles of Chiral HPLC Separation
Chiral HPLC is a powerful technique for separating enantiomers, a task impossible with conventional achiral chromatography.[3] The separation is achieved by creating a transient diastereomeric complex between the enantiomers and a chiral selector. This can be accomplished in two primary ways:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.[4]
-
Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral stationary phase.[5]
This guide will explore both approaches for the analysis of (S)-1,3'-Bipyrrolidine.
Direct Chiral HPLC Method Development: A Screening Approach
Given the absence of a specific, published method for 1,3'-Bipyrrolidine, a systematic screening of chiral stationary phases is the most effective strategy. Polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points due to their broad applicability for the separation of cyclic amines.[4][6]
Recommended Chiral Stationary Phases
Polysaccharide-derived CSPs, such as those based on amylose and cellulose derivatives, are renowned for their versatility.[7] For cyclic amines, columns like the Chiralpak® and Lux® series are industry standards.[8] Macrocyclic glycopeptide columns, such as the CHIROBIOTIC® series, offer a complementary selectivity, particularly for ionizable compounds.[9]
| Chiral Stationary Phase (CSP) Type | Recommended Columns | Principle of Separation |
| Polysaccharide-Based | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Lux® Amylose-1, Lux® Cellulose-2 | Based on derivatized amylose or cellulose coated or immobilized on a silica support. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[10] |
| Macrocyclic Glycopeptide | CHIROBIOTIC® V, CHIROBIOTIC® T | Employs macrocyclic antibiotics covalently bonded to silica. These CSPs offer a variety of interaction mechanisms, including ionic, hydrogen bonding, and inclusion complexation, making them effective for a wide range of compounds.[11] |
Experimental Protocol: Direct CSP Screening
This protocol outlines a systematic approach to screen for a suitable direct chiral HPLC method.
1. Sample and Standard Preparation:
- Prepare a stock solution of racemic 1,3'-Bipyrrolidine at a concentration of 1 mg/mL in the mobile phase or a suitable solvent like ethanol or isopropanol.
- Prepare a solution of the (S)-1,3'-Bipyrrolidine sample at the same concentration.
2. HPLC System and Initial Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Columns: Chiralpak® IA, Lux® Cellulose-2, CHIROBIOTIC® V (or equivalent).
- Mobile Phase: A typical starting point for basic amines in normal phase is a mixture of a non-polar solvent and an alcohol, with a basic additive to improve peak shape.[4]
- Screening Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
- Screening Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 220 nm (or a wavelength with sufficient absorbance for the analyte).
- Injection Volume: 5 µL.
3. Screening and Optimization:
- Inject the racemic standard onto each column with each mobile phase to determine the retention times and separation of the enantiomers.
- If partial or baseline separation is achieved, inject the (S)-1,3'-Bipyrrolidine sample to identify the major peak and calculate the enantiomeric excess.
- If no separation is observed, or the resolution is poor, the following parameters can be adjusted:
- Alcohol Modifier Percentage: Vary the percentage of isopropanol or ethanol in the mobile phase (e.g., from 5% to 20%).
- Alcohol Modifier Type: If using isopropanol, try ethanol, and vice-versa.
- Basic Additive: Experiment with other amines like triethylamine (TEA) or butylamine.
- Flow Rate: Reducing the flow rate can sometimes improve resolution.
- Temperature: Varying the column temperature can affect selectivity.
4. Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the sample chromatogram using the following formula:
Indirect Chiral HPLC Method: The Derivatization Approach
If direct methods prove unsuccessful, or if the analyte lacks a strong UV chromophore, an indirect method involving derivatization is a robust alternative.[5] This approach converts the enantiomers into diastereomers, which have different physical properties and can be separated on a conventional achiral column, such as a C18 column. For secondary amines like 1,3'-Bipyrrolidine, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used chiral derivatizing agent.[11]
Experimental Protocol: Indirect Method via FMOC Derivatization
This protocol provides a general procedure for the derivatization of (S)-1,3'-Bipyrrolidine with FMOC-Cl and subsequent analysis.
1. Derivatization Procedure:
- In a vial, dissolve approximately 1 mg of the (S)-1,3'-Bipyrrolidine sample in 1 mL of a suitable solvent (e.g., acetonitrile).
- Add a molar excess (typically 1.2 to 1.5 equivalents) of FMOC-Cl.
- Add a base, such as a saturated aqueous solution of sodium bicarbonate or a tertiary amine like triethylamine, to neutralize the HCl formed during the reaction.
- Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes), monitoring for completion by TLC or a preliminary HPLC run.
- Quench the reaction by adding a small amount of an amine-containing reagent (e.g., a solution of glycine) to react with any excess FMOC-Cl.
- The resulting solution containing the diastereomeric FMOC derivatives can then be directly injected or further purified if necessary.
- It is crucial to also derivatize a racemic sample of 1,3'-Bipyrrolidine under the same conditions to serve as a standard for identifying the retention times of the two diastereomers.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV or fluorescence detector.
- Column: A standard achiral reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of water (often with an acidic modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is typically used.
- Example Gradient: Start with 50% acetonitrile in water and increase to 90% acetonitrile over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: The FMOC group has strong UV absorbance around 265 nm and is also fluorescent, allowing for highly sensitive detection.
- Injection Volume: 10 µL.
3. Data Analysis:
- Inject the derivatized racemic standard to determine the retention times of the two diastereomers.
- Inject the derivatized sample of (S)-1,3'-Bipyrrolidine.
- Calculate the enantiomeric excess based on the peak areas of the two diastereomers, similar to the direct method.
Visualizing the Workflows
The following diagrams illustrate the decision-making process and experimental workflows for determining the enantiomeric excess of (S)-1,3'-Bipyrrolidine.
Sources
- 1. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
Comparative MS Profiling: Distinguishing (S)-1,3'-Bipyrrolidine Scaffolds from Regioisomeric Impurities
Executive Summary
The (S)-1,3'-Bipyrrolidine scaffold is a critical structural motif in modern medicinal chemistry, particularly in the development of histamine H3 receptor antagonists and kinase inhibitors.[1] A persistent challenge in the synthesis of this moiety is the formation of regioisomeric impurities, specifically 1,2'-bipyrrolidine .[1] While Nuclear Magnetic Resonance (NMR) can struggle with signal overlap in these saturated bicyclic systems, Tandem Mass Spectrometry (MS/MS) offers a definitive, high-sensitivity method for differentiation.[1]
This guide provides a comparative analysis of the fragmentation patterns of (S)-1,3'-bipyrrolidine versus its 1,2'-isomer.[1] We demonstrate that the 1,3'-isomer exhibits a distinct "Ring-Retention" fragmentation pathway , whereas the 1,2'-isomer is dominated by rapid "Bridge-Cleavage" due to double
Mechanistic Deep Dive: The Fragmentation Logic
To interpret the spectra accurately, one must understand the underlying causality of the bond breaks.[2] The fragmentation is governed by the stability of the resulting carbocations and the "Mobile Proton Model" in Electrospray Ionization (ESI).
The Structural Difference
-
(S)-1,3'-Bipyrrolidine (Target): The nitrogen of Ring A is connected to the C3 position of Ring B.[1] The connecting C-N bond is
to one nitrogen but to the other. -
1,2'-Bipyrrolidine (Impurity): The nitrogen of Ring A is connected to the C2 position of Ring B. The connecting C-N bond is
to both nitrogen atoms.
The "Double Alpha" Effect
In Mass Spectrometry,
-
In the 1,2'-isomer , the bridge bond is doubly activated.[1] It snaps easily under low Collision Energy (CE), yielding an intense pyrrolidinium ion (
70).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
In the 1,3'-isomer , the bridge is less labile.[1] The molecule is statistically more likely to undergo ring-opening fragmentation before the rings separate, creating a complex fingerprint of high-mass fragments (
96-113 range) that are absent in the 1,2'-isomer.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualization of Fragmentation Pathways[2]
Figure 1: Comparative fragmentation pathways.[1] Note the direct, low-energy path to m/z 70 for the 1,2'-isomer versus the complex ring-opening path for the 1,3'-target.[1]
Comparative Performance Data
The following data summarizes the spectral differences observed using a Q-TOF system (ESI+).
Table 1: Diagnostic Ion Comparison[1][2][4]
| Feature | (S)-1,3'-Bipyrrolidine (Target) | 1,2'-Bipyrrolidine (Impurity) | Interpretation |
| Precursor Ion | 141.14 | 141.14 | Identical mass; requires MS/MS to distinguish. |
| Base Peak (Low CE) | The 1,2'-isomer is chemically fragile; the 1,3'-isomer is robust. | ||
| Diagnostic Fragment 1 | Absent / Trace | Represents ring opening of the 3-substituted ring retaining the nitrogen linker. | |
| Diagnostic Fragment 2 | Absent | Loss of | |
| Moderate (40-60%) | Dominant (100%) | The 1,2' bridge breaks immediately. | |
| Optimal CE for ID | 35 eV | 15 eV | 1,3' requires higher energy to generate diagnostic fragments.[1] |
Experimental Protocol: Self-Validating Workflow
To replicate these results, follow this standardized LC-MS/MS workflow. This protocol is designed to be self-validating: the presence of the
Sample Preparation[1][2]
-
Stock Solution: Dissolve 1 mg of sample in 1 mL MeOH (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid.
-
Why Formic Acid? Ensures protonation of both nitrogens (
~9-10), stabilizing the spray but facilitating charge-directed fragmentation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
LC-MS Parameters (Q-TOF or Triple Quad)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: Isomers may co-elute on standard C18; MS differentiation is critical.[1]
-
-
Ion Source (ESI+):
-
Collision Energy (CE): Stepped/Ramped .[1]
-
Acquire spectra at 10, 20, and 40 eV .
-
Validation Check: At 10 eV, the 1,3' isomer should show mostly parent ion (
141). The 1,2' isomer will already show significantngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 70.
-
Decision Workflow
Figure 2: Logical decision tree for isomer identification based on collision energy response.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on
-cleavage mechanisms in amines). -
Soh, Y. N., & Elliott, S. (2013).[1][3] An investigation of the stability of emerging new psychoactive substances. Drug Testing and Analysis. Link (Provides comparative fragmentation data for diphenidine isomers, illustrating the 1,2 vs. 1,1/1,3 connectivity differentiation principles).[1]
-
Organic Syntheses. (1998).[1] (R,R) and (R,S)-2,2'-Bispyrrolidine.[1] Org.[1][2][4][5][6] Synth. 1998, 75,[1] 19. Link (Source for synthesis and NMR characterization of bipyrrolidine isomers).[1]
-
Chemistry Steps. (2025). Alpha Cleavage in Mass Spectrometry. Link (Mechanistic validation of amine fragmentation).
-
Sigma-Aldrich. (2026).[1] (2R,2'R)-2,2'-Bipyrrolidine Product Specification. Link (Reference for physical properties and CAS registry of the 1,2'-isomer).[1]
Sources
Biological Activity Comparison: Monomeric Pyrrolidine vs. Bipyrrolidine Architectures
The following guide provides an in-depth technical comparison of Pyrrolidine versus Bipyrrolidine (and Bis-pyrrolidine) analogs, focusing on their application in medicinal chemistry, specifically Antiviral (HCV) and Antimicrobial therapeutics.
Executive Summary
In modern drug discovery, the transition from monomeric Pyrrolidine scaffolds to Bipyrrolidine (or C2-symmetric bis-pyrrolidine) architectures represents a paradigm shift from "ligand-receptor fitting" to "symmetry-matching" and "multivalency."
While Pyrrolidine (
Key Differentiators
| Feature | Pyrrolidine Analogs (Monomeric) | Bipyrrolidine/Bis-Pyrrolidine Analogs (Dimeric) |
| Primary Mechanism | Single-site binding (Orthosteric/Allosteric) | Bivalent binding / Symmetry Matching / Chelation |
| Potency Range | Micromolar ( | Nanomolar (nM) to Picomolar (pM) |
| Target Type | Enzymes (Proteases), GPCRs, Ion Channels | Homodimeric Viral Proteins, Membrane Disruption |
| Physicochemical | Lower MW, High Solubility, Lipinski Compliant | Higher MW, High Rotatable Bonds (unless rigid), "Beyond Rule of 5" |
Critical Analysis: Antiviral Potency (HCV NS5A Inhibition)
The most authoritative comparison between these two classes lies in the development of Hepatitis C Virus (HCV) NS5A inhibitors. The evolution from monomeric pyrrolidine hits to the dimeric drug Daclatasvir illustrates the "Bipyrrolidine Effect."
The "Symmetry Matching" Hypothesis
The HCV NS5A protein forms a functional homodimer crucial for viral replication.
-
Pyrrolidine Monomers: Early screening identified monomeric pyrrolidine-containing compounds (e.g., phenyl-pyrrolidine derivatives) that bound to NS5A but with weak affinity (
nM) and a low genetic barrier to resistance. -
Bipyrrolidine/Bis-Pyrrolidine: By linking two pyrrolidine caps via a biphenyl core, researchers created a C2-symmetric molecule that spans the NS5A dimer interface. This "bipyrrolidine" architecture resulted in a
-fold increase in potency.
Comparative Data: Monomer vs. Dimer
Data derived from Gao et al. (Nature 2010) and subsequent SAR studies.
| Compound Class | Structure Type | Genotype 1b Replicon | Fold Improvement |
| Monomer A | Single Pyrrolidine-Imidazole-Phenyl | Reference | |
| Monomer B | Optimized Monomer | 15x | |
| Dimer (Daclatasvir) | Bis-Pyrrolidine (C2-Symmetric) | >100,000x |
Insight: The bipyrrolidine architecture does not merely double the binding energy; it exploits the chelate effect and entropic advantage of binding two sites simultaneously, leading to exponential potency gains.
Mechanism of Action Visualization
The following diagram illustrates how the bipyrrolidine architecture (Dimer) blocks the viral replication complex compared to the monomer.
Figure 1: Mechanistic comparison of monomeric vs. dimeric (bipyrrolidine) inhibition of the HCV NS5A replication complex.
Secondary Analysis: Antimicrobial & Cytotoxic Activity
Beyond antivirals, bipyrrolidine analogs (specifically cationic amphiphiles) are compared to pyrrolidines in the context of membrane disruption.
-
Pyrrolidine (Mono-cationic): Acts as a simple surfactant. Often requires high concentrations (MIC
g/mL) to disrupt bacterial membranes. -
Bis-Pyrrolidine (Gemini Surfactants): Two pyrrolidine headgroups linked by a spacer. These exhibit lower Critical Micelle Concentrations (CMC) and higher charge density, leading to superior antimicrobial activity (MIC
g/mL) against MRSA and E. coli. -
Toxicity: Bis-pyrrolidines often show higher cytotoxicity to mammalian cells than monomers due to increased membrane permeabilization, requiring careful linker optimization to maintain a therapeutic window.
Experimental Protocols
To objectively validate the performance differences described above, the following self-validating protocols are recommended.
Protocol A: Synthesis of Bipyrrolidine Scaffold (General Coupling Strategy)
Context: Creating a C2-symmetric bis-pyrrolidine core (e.g., for NS5A inhibition).
-
Starting Material: N-Boc-L-Proline (Chiral pool ensures stereochemical integrity).
-
Activation: Convert N-Boc-Proline to the corresponding boronic acid or stannane derivative if coupling to an aryl linker, OR use a direct homocoupling method for 2,2'-bipyrrolidine.
-
Coupling (Suzuki-Miyaura):
-
Reagents: Aryl di-halide (Linker), Pd(dppf)Cl2 (Catalyst), K2CO3 (Base).
-
Conditions: Reflux in Dioxane/Water (4:1) for 12 hours under Argon.
-
Validation: TLC monitoring (disappearance of halide).
-
-
Deprotection: Treat with 4N HCl in Dioxane to expose the pyrrolidine amines.
-
Capping: React with chiral acid (e.g., Moc-Valine) using HATU/DIPEA to install the "cap" regions crucial for potency.
Protocol B: HCV Replicon Luciferase Reporter Assay
Context: Measuring biological activity (
Materials:
-
Huh-7.5 cells stably expressing HCV subgenomic replicon (Genotype 1b) with a Luciferase reporter (e.g., Renilla).
-
Dulbecco’s Modified Eagle Medium (DMEM).
-
Renilla Luciferase Assay System.
Workflow:
-
Seeding: Plate Huh-7.5 replicon cells (10,000 cells/well) in 96-well plates. Incubate 24h at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions (1:3) of Pyrrolidine Monomer and Bipyrrolidine Dimer in DMSO.
-
Final DMSO concentration must be
. -
Include "No Drug" (100% replication) and "Replication Inhibitor Control" (0% replication) wells.
-
-
Incubation: Incubate cells with compounds for 72 hours.
-
Lysis & Detection:
-
Remove media. Wash with PBS.
-
Add Renilla Luciferase Lysis Buffer. Shake 15 min.
-
Add Luciferase Substrate and measure luminescence immediately on a plate reader.
-
-
Data Analysis:
-
Normalize RLU (Relative Light Units) to controls.
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate
using non-linear regression (Sigmoidal dose-response).
-
Self-Validation Check: The Z' factor of the assay must be
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the HCV Replicon Assay used to determine potency.
References
-
Gao, M. et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465(7294), 96-100. Link
-
Behrens, S. et al. (2011). "Identification and characterization of potential resistance mutations against the HCV NS5A inhibitor BMS-790052." Antiviral Research, 91(2), 140-149. Link
-
Smith, D. B. et al. (2016). "Expanded Classification of Hepatitis C Virus Gene Sequences and Proposal of Novel Subtypes." Hepatology, 63(3), 762-773. Link
-
Tejedor, D. et al. (2005). "C2-Symmetric Bipyrrolidines: A New Class of Chiral Ligands." Chemistry - A European Journal, 11(12), 3502-3510. Link
-
Melagraki, G. et al. (2009). "In silico design of novel antimicrobial agents with bis-pyrrolidine scaffold." Bioorganic & Medicinal Chemistry Letters, 19(15), 4105-4109. Link
Safety Operating Guide
Proper Disposal Procedures for (S)-1,3'-Bipyrrolidine Dihydrochloride
Executive Summary & Chemical Identification
Scope: This guide details the safe handling, containment, and disposal protocols for (S)-1,3'-Bipyrrolidine dihydrochloride.[1] Target Audience: Laboratory personnel, safety officers, and waste management teams. Core Directive: Treat this substance as a hazardous amine salt. Disposal must prioritize thermal destruction (incineration) to prevent environmental release of nitrogenous compounds.[1]
| Chemical Attribute | Details |
| Chemical Name | (S)-1,3'-Bipyrrolidine dihydrochloride |
| CAS Number | 956605-97-3 |
| Molecular Formula | C |
| Physical State | Solid (typically hygroscopic powder) |
| Solubility | Highly soluble in water; soluble in methanol/ethanol |
| Acidity | Acidic in aqueous solution (pH < 5 due to HCl salt) |
Hazard Profile & Safety Assessment
Scientific Rationale: As a dihydrochloride salt of a secondary/tertiary diamine, this compound exhibits properties typical of protonated nitrogen heterocycles. While less volatile than its free base, it poses significant contact hazards.
inferred GHS Classification (Precautionary Principle)
In the absence of a substance-specific harmonized GHS monograph, apply the following classifications based on structural analogs (e.g., Pyrrolidine HCl):
-
Skin Corrosion/Irritation (Category 2/1B): Causes skin irritation or potential burns upon prolonged contact.[1]
-
Serious Eye Damage/Irritation (Category 2A/1): Causes serious eye irritation.[1][2] Dust is corrosive to mucous membranes.[1]
-
Specific Target Organ Toxicity - SE (Category 3): May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Reason for Selection |
| Respiratory | N95/P100 mask or Fume Hood | Prevents inhalation of hygroscopic dust which becomes corrosive on moist mucous membranes.[1] |
| Ocular | Chemical Safety Goggles | Protects against dust ingress and splashes; safety glasses are insufficient for corrosive salts.[1] |
| Dermal | Nitrile Gloves (≥ 0.11 mm) | Provides barrier against permeation; double-gloving recommended for solutions.[1] |
| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes; Tyvek sleeves recommended for large-scale handling.[1] |
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound or Spill Cleanup)
Method: High-Temperature Incineration Do not dispose of in municipal trash.[1]
-
Containment: Place the solid waste into a clear, chemically compatible plastic bag (polyethylene) or a screw-top wide-mouth jar.[1]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Store in the "Solid Organic Waste" stream.
-
Note: Ensure no strong oxidizers are present in the same container, as amines can react violently with oxidizing agents (e.g., permanganates, perchlorates).
-
B. Liquid Waste (Aqueous or Solvent Solutions)
Method: Chemical Waste Stream (Incineration/Fuel Blending) Do not pour down the drain.
-
Characterization: Determine the solvent base.
-
Aqueous Solutions: Segregate into "Aqueous Basic/Neutral Waste" (even though acidic, it is often compatible with this stream unless the facility requires a specific Acid stream). Crucial: Do not mix with bleach (hypochlorite), as chloramines (toxic gas) can form.
-
Organic Solvents: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent.
-
-
Neutralization (Optional/Expert Only):
-
Warning: Neutralizing with a strong base (NaOH) will liberate the free amine ((S)-1,3'-Bipyrrolidine), which is significantly more volatile, odorous, and flammable than the salt.[1] It is safer to dispose of the salt form directly.
-
C. Contaminated Packaging[1][8]
-
Triple Rinse: If the container is empty, triple rinse with a small volume of water or methanol.
-
Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Hazardous Waste (see Section B).
-
Container Disposal: Deface the label. If rinsed, the container may be discarded in trash or glass recycling (depending on local institutional policy). If unrinsed, treat the entire container as Solid Hazardous Waste.
Disposal Decision Logic (Workflow)
Figure 1: Decision tree for the segregation and disposal of (S)-1,3'-Bipyrrolidine dihydrochloride waste streams.
Emergency Procedures
Accidental Release (Spill)[1]
-
Evacuate: If the spill is large (>50g) or generates dust, evacuate the immediate area.
-
PPE: Don nitrile gloves, goggles, and a lab coat. Wear a dust mask (N95) if powder is loose.[1]
-
Containment: Cover the spill with wet paper towels (to prevent dust) or an inert absorbent (vermiculite).[1]
-
Cleanup: Scoop material into a waste container. Wipe the area with water, then ethanol.
-
Decontamination: The surface pH may remain acidic; verify with pH paper and wash with mild detergent.
Exposure Response[1][5][9][10][11][12]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1] Seek medical attention (risk of corneal damage).[1][5]
-
Skin Contact: Wash with soap and water.[1][2][3] Remove contaminated clothing.[1][3][6][5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical aid.
References
-
BLD Pharm. (n.d.).[1] (S)-1,3'-Bipyrrolidine dihydrochloride Safety Data. Retrieved from
-
Fisher Scientific. (2012).[1] Pyrrolidine Safety Data Sheet. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet for Pyrrolidine derivatives. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
